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Core Science & Biosynthesis

Foundational

5-Bromo-2-methoxyquinazoline physical and chemical properties

5-Bromo-2-methoxyquinazoline: A Privileged Scaffold for Advanced Kinase Inhibitor Synthesis Executive Summary In modern drug discovery, the quinazoline scaffold is recognized as a "privileged structure" due to its except...

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Author: BenchChem Technical Support Team. Date: April 2026

5-Bromo-2-methoxyquinazoline: A Privileged Scaffold for Advanced Kinase Inhibitor Synthesis

Executive Summary

In modern drug discovery, the quinazoline scaffold is recognized as a "privileged structure" due to its exceptional ability to mimic the adenine ring of adenosine triphosphate (ATP). This structural mimicry allows quinazoline derivatives to anchor deeply into the highly conserved hydrophobic ATP-binding pockets of various receptor tyrosine kinases (RTKs)[1]. However, the de novo synthesis and late-stage functionalization of the quinazoline core often suffer from regioselectivity issues and catalyst poisoning.

Herein lies the strategic value of 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4)[2]. By pre-installing a bromine atom at the sterically demanding C5 position and a methoxy protecting group at C2, medicinal chemists can execute orthogonal modifications with surgical precision. This whitepaper details the physicochemical properties, mechanistic reactivity, and validated protocols for utilizing this critical building block in the development of targeted therapeutics.

Physicochemical Profile

Understanding the baseline properties of 5-Bromo-2-methoxyquinazoline is essential for predicting its behavior in complex reaction matrices[2].

PropertyValue
Compound Name 5-Bromo-2-methoxyquinazoline
CAS Number 1369115-77-4
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
InChI Key YTXWHULBANEIOJ-UHFFFAOYSA-N
Reactivity Handles C5 (Electrophilic), C2 (Latent Electrophile)

Electronic Causality: The nitrogen atoms (N1 and N3) in the quinazoline ring strongly withdraw electron density from the carbocyclic ring. This electron deficiency makes the C5-bromine bond highly susceptible to oxidative addition by low-valent transition metals. Concurrently, the C2-methoxy group serves a dual purpose: it acts as a steric/electronic shield that prevents unwanted N-alkylation during early-stage synthesis, and it modulates the basicity of the adjacent nitrogens, reducing the risk of transition-metal catalyst poisoning[3].

Mechanistic Reactivity & Workflow

The true utility of 5-Bromo-2-methoxyquinazoline lies in its divergent reactivity. The C5 bromine serves as a robust handle for Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Once the C5 position is elaborated, the C2 methoxy group can be subjected to acid-mediated cleavage to reveal a quinazolin-2(1H)-one. This quinazolinone motif is critical; it acts as a bioisostere of the phthalazinone core (mimicking the nicotinamide part of the NAD+ cofactor) found in several approved PARP inhibitors[4].

Workflow A 5-Bromo-2-methoxyquinazoline B Pd-Catalyzed Coupling A->B Aryl-B(OH)2, Pd(0) C Ether Cleavage A->C BBr3 or Acid D 5-Substituted Derivative B->D C-C Bond E Quinazolin-2(1H)-one C->E C-O Cleavage

Fig 1. Divergent synthetic workflows for 5-Bromo-2-methoxyquinazoline.

Validated Experimental Methodologies

As a Senior Application Scientist, I emphasize that protocols must be designed with an understanding of the underlying reaction mechanics to ensure reproducibility and high yields.

Protocol 1: Site-Selective Suzuki-Miyaura Cross-Coupling at C5

Rationale & Causality: While the C5 position is electronically primed for coupling, the basic nitrogens of the quinazoline core can coordinate to the palladium center, leading to catalyst deactivation. To circumvent this, we utilize Pd(dppf)Cl2​ . The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand enforces a large bite angle that accelerates reductive elimination while sterically shielding the metal center from unwanted nitrogen coordination.

Step-by-Step Procedure:

  • Preparation: In an oven-dried Schlenk flask, combine 5-Bromo-2-methoxyquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K2​CO3​ (3.0 equiv).

  • Degassing (Critical Step): Add a solvent mixture of 1,4-Dioxane/ H2​O (4:1 v/v). Degas the suspension by sparging with ultra-pure Argon for 15 minutes. Causality: Oxygen irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.

  • Catalyst Addition: Add Pd(dppf)Cl2​ (0.05 equiv) under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: Monitor by LC-MS. The reaction is complete when the characteristic 1:1 isotopic doublet (M, M+2) inherent to the brominated starting material completely disappears, replaced by the product mass.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na2​SO4​ , and purify via flash column chromatography.

Protocol 2: Unmasking the C2-Methoxy Group to Yield Quinazolin-2(1H)-one

Rationale & Causality: To enable critical hydrogen-bonding interactions with the kinase hinge region, the methoxy ether must be cleaved[4]. Boron tribromide ( BBr3​ ) acts as a hard Lewis acid, coordinating to the methoxy oxygen and weakening the O-CH3​ bond, which is subsequently cleaved by the nucleophilic bromide ion. The resulting intermediate tautomerizes exclusively to the highly stable thermodynamic product, the quinazolin-2(1H)-one[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the 5-substituted-2-methoxyquinazoline intermediate in anhydrous Dichloromethane (DCM) under Argon and cool to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add BBr3​ (1.0 M in DCM, 3.0 equiv). Causality: Low temperatures prevent over-reactivity and unwanted ring-opening of the quinazoline core.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4 hours.

  • Quenching: Carefully quench the reaction by the dropwise addition of MeOH at 0°C to destroy excess BBr3​ , followed by neutralization with saturated aqueous NaHCO3​ .

  • Self-Validation Checkpoint: Validate the conversion via FT-IR. Successful unmasking is confirmed by the emergence of a strong carbonyl stretching frequency (C=O) near 1650–1680 cm⁻¹ and a broad N-H stretch around 3200 cm⁻¹.

Applications in Targeted Therapeutics

The structural derivatives synthesized from 5-Bromo-2-methoxyquinazoline have profound implications in oncology and neurodegenerative disease research.

  • EGFR Inhibition (Oncology): Crystal structure analyses of quinazoline-based EGFR inhibitors demonstrate that the quinazoline moiety perfectly fits into the ATP binding pocket of the kinase domain[1]. Modifications at the C5 position allow researchers to probe the hydrophobic sub-pockets, overcoming resistance mutations like the L858R/T790M/C797S triple mutant in non-small cell lung cancer (NSCLC)[1].

  • DYRK1A Inhibition (Alzheimer's Disease): Thiazolo[5,4-f]quinazolines, built from 5-bromoquinazoline precursors, have shown exceptional promise as DYRK1A inhibitors. Advanced derivatives exhibit IC50 values in the double-digit nanomolar range (e.g., 40 nM), making them potent candidates for regulating processes implicated in Alzheimer's disease[5].

Mechanism Ligand Growth Factor (EGF) Receptor RTK (EGFR) Ligand->Receptor Binds ATP ATP Binding Pocket Receptor->ATP Activation Downstream Kinase Cascade ATP->Downstream Phosphorylation Drug Quinazoline Inhibitor Drug->ATP Competitive Inhibition Outcome Tumor Proliferation Downstream->Outcome Transcription

Fig 2. Mechanism of quinazoline-derived RTK inhibitors targeting the ATP pocket.

References

  • AiFChem. "1369115-77-4 | 5-Bromo-2-methoxyquinazoline - AiFChem.
  • BenchChem. "Applications of 5-Bromo-4-fluoroisatoic Anhydride in Medicinal Chemistry: Application Notes and Protocols.
  • J-Stage. "Design, Synthesis and Biological Evaluation of the Quinazoline Derivatives as L858R/T790M/C797S Triple Mutant Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors.
  • PMC (NIH). "Design and Synthesis of Thiazolo[5,4-f]quinazolines as DYRK1A Inhibitors, Part I.
  • ACS Publications. "One-Step Conversion of 2-Amino-N′-arylbenzamidines into 3-Aryl-4-imino-3,4-dihydroquinazoline-2-carbonitriles.

Sources

Exploratory

The Mechanistic Paradigm of 5-Bromo-2-Methoxyquinazoline Derivatives

A Technical Whitepaper on Scaffold Architecture, Kinase Inhibition, and Emerging Neuroprotective Pathways Executive Summary The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, historically recogn...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Scaffold Architecture, Kinase Inhibition, and Emerging Neuroprotective Pathways

Executive Summary

The quinazoline heterocycle is a privileged scaffold in medicinal chemistry, historically recognized for its ability to mimic the adenine ring of ATP. Among its functionalized variants, 5-bromo-2-methoxyquinazoline (CAS 1369115-77-4) has emerged as a highly versatile synthetic building block[1]. This whitepaper explores the dual mechanistic paradigms of derivatives synthesized from this core: their primary role as potent, ATP-competitive inhibitors of the Phosphatidylinositol 3-Kinase (PI3K) pathway in oncology, and their emerging application as protein-protein interaction (PPI) inhibitors targeting the Keap1-Nrf2 axis for neuroprotection in Alzheimer's disease.

Chemical Rationale & Scaffold Architecture

The specific substitution pattern of 5-bromo-2-methoxyquinazoline is not arbitrary; it is driven by strict chemical causality designed to optimize both synthesis and pharmacodynamics.

  • The 5-Bromo Linchpin: The bromine atom at the C5 position serves as a highly reactive handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling). Because the C5 position projects directly into the hydrophobic specificity pockets of target kinases, this halogen allows medicinal chemists to rapidly attach bulky, diverse aryl or heteroaryl groups to achieve isoform selectivity[2].

  • The 2-Methoxy Modulator: The methoxy group at the C2 position serves a dual physicochemical purpose. Electronically, it donates electron density into the rigid, planar bicyclic system, modulating its basicity and hydrogen-bonding profile. Physically, it disrupts crystal lattice packing and improves aqueous solubility compared to a bare quinazoline core, which is a critical parameter for oral bioavailability[2].

Primary Mechanism of Action: PI3K/AKT/mTOR Inhibition

Class I Phosphatidylinositol 3-kinases (PI3Ks) are lipid kinases that are frequently hyperactivated in human cancers. Quinazoline derivatives have been extensively optimized to act as highly potent, targeted PI3K inhibitors[3].

Mechanistic Causality: The quinazoline core competitively binds to the ATP-binding pocket (hinge region) of the PI3K catalytic subunit (e.g., p110α). While the core establishes critical hydrogen bonds (typically with Val851 in PI3Kα), the C5-aryl substitutions displace structural water molecules deep within the affinity pocket, establishing van der Waals interactions that drive binding affinity into the sub-nanomolar range[2]. By inhibiting PI3K, these derivatives block the phosphorylation of PIP2 to PIP3. The absence of PIP3 prevents the membrane recruitment of AKT, subsequently shutting down the mTORC1 signaling cascade and inducing cell cycle arrest and apoptosis.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Class I) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits & Activates mTOR mTORC1 AKT->mTOR Activates Proliferation Cell Survival & Proliferation mTOR->Proliferation Promotes Inhibitor Quinazoline Derivative (ATP-Competitive Inhibitor) Inhibitor->PI3K Blocks ATP Binding

Caption: PI3K/AKT/mTOR signaling cascade and targeted inhibition by quinazoline derivatives.

Emerging Mechanism: Keap1-Nrf2 Activation in Neuroprotection

Beyond oncology, recent preclinical models have demonstrated that specific quinazoline derivatives act as potent neuroprotective agents. In Intracerebroventricular-Streptozotocin (ICV-STZ) induced rat models of sporadic Alzheimer's Disease (AD), these compounds significantly improved memory function and attenuated neurodegeneration[4].

Mechanistic Causality: Rather than inhibiting a kinase, the quinazoline derivatives in this context act as Protein-Protein Interaction (PPI) inhibitors. Under basal conditions, the transcription factor Nrf2 is sequestered in the cytosol by Keap1, which targets Nrf2 for proteasomal degradation. The quinazoline derivative binds to the Kelch domain of Keap1, inducing a conformational shift that disrupts the Keap1-Nrf2 complex[5]. The liberated Nrf2 translocates to the nucleus, binding to Antioxidant Response Elements (ARE) and upregulating cytoprotective enzymes (e.g., SOD, GSH), thereby neutralizing the oxidative stress central to AD pathology[4].

Keap1_Nrf2 Complex Keap1-Nrf2 Complex (Cytosol) Degradation Proteasomal Degradation Complex->Degradation Basal State FreeNrf2 Free Nrf2 Complex->FreeNrf2 Nrf2 Release Inhibitor Quinazoline Derivative (PPI Inhibitor) Inhibitor->Complex Disrupts Interaction Nucleus Nucleus Translocation FreeNrf2->Nucleus Translocates ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Neuroprotection Neuroprotection / Antioxidant Defense ARE->Neuroprotection Gene Transcription

Caption: Disruption of the Keap1-Nrf2 complex by quinazoline derivatives promoting neuroprotection.

Quantitative Data & Structure-Activity Relationship (SAR)

The transformation of the quinazoline core into a clinical candidate requires rigorous SAR optimization. The table below summarizes the optimization trajectory of quinazoline-based PI3K inhibitors, demonstrating how structural modifications translate to enzymatic and cellular potency[2].

Compound / DerivativeTarget / AssayIC50 (nM)Cellular Potency (NCI-H460)Key Structural Feature & Causality
PF-04691502 (Ref)PI3Kα~3.5HighPyridopyrimidine core; establishes baseline binding.
Compound 10 (Hybrid)PI3Kα0.87Suboptimal (2x lower than Ref)Scaffold hop to Quinazoline core. High enzymatic affinity, but poor physicochemical properties limit cellular entry.
Lead Compound 19 PI3Kα< 1.0HighOptimized C5-aryl substitution. Deep pocket penetration restores cellular potency.
Lead Compound 43 PI3Kα< 1.0HighMethoxy/Amino modulations enhance aqueous solubility and in vivo PK profile.

Self-Validating Experimental Protocols

Protocol A: Synthesis of C5-Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines the derivatization of the 5-bromo handle.

  • Reagent Preparation: Combine 5-bromo-2-methoxyquinazoline (1.0 eq) and the desired arylboronic acid (1.2 eq) in a Schlenk flask. Causality: A slight stoichiometric excess of boronic acid is used to compensate for inevitable protodeboronation side reactions under basic conditions.

  • Catalyst & Base Addition: Add Pd(dppf)Cl2​ (0.05 eq) and K2​CO3​ (2.0 eq). Causality: The bulky bidentate ligand (dppf) provides a large bite angle that forces the intermediate palladium complex into a geometry that highly favors the final reductive elimination step. This is critical because the C5 position of quinazoline is sterically hindered.

  • Solvent & Degassing: Dissolve the mixture in a 4:1 solution of 1,4-Dioxane and Water. Degas via three freeze-pump-thaw cycles. Causality: Water is essential to dissolve the inorganic base and facilitate transmetalation. Degassing is a self-validating step to prevent the oxidative homocoupling of the boronic acid and protect the Pd(0) active species from degradation.

  • Reaction & Purification: Heat the sealed flask at 90°C for 12 hours. Quench with water, extract with EtOAc, and purify the organic layer via silica gel flash chromatography.

Protocol B: In Vitro PI3K Kinase Activity Assay (ADP-Glo)

This protocol utilizes a luminescence-based system to quantify the ATP-competitive inhibition of synthesized derivatives.

  • Master Mix Preparation: Prepare a kinase reaction buffer containing recombinant PI3Kα enzyme, PIP2 substrate, and ultra-pure ATP. Causality: Ultra-pure ATP is strictly required to prevent high background luminescence, ensuring the assay's dynamic range remains wide.

  • Compound Incubation: Dispense the quinazoline derivative (solubilized in DMSO) into a 384-well plate. Add the kinase master mix and incubate for 30 minutes at room temperature. Causality: This pre-incubation period allows the inhibitor to reach thermodynamic binding equilibrium within the ATP pocket before the enzymatic reaction is triggered.

  • Reaction Initiation & Termination: Add ATP to initiate the reaction. After 60 minutes, add the ADP-Glo Reagent. Causality: The ADP-Glo reagent terminates the kinase reaction and actively depletes any unconsumed ATP. This is the core self-validating mechanism of the assay: it ensures that subsequent luminescence is strictly generated from the ADP produced by the kinase, eliminating false positives.

  • Detection & Validation: Add Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase-mediated light reaction. Measure luminescence. Validation: The assay must include a "No Enzyme" control to establish the absolute baseline and a positive control (e.g., Alpelisib) to validate the sensitivity and accuracy of the IC50 calculation.

Comprehensive References

  • AiFChem. "1369115-77-4 | 5-Bromo-2-methoxyquinazoline." AiFChem Product Catalog. URL:

  • Lin, S., et al. (2018). "Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment." Journal of Medicinal Chemistry, ACS Publications. URL:

  • Lin, S., et al. (2018). "Discovery and Optimization of 2-Amino-4-methylquinazoline Derivatives as Highly Potent Phosphatidylinositol 3-Kinase Inhibitors for Cancer Treatment." PubMed. URL:

  • Maheta, P., et al. (2025). "Neuroprotective Effects of a 3-Amino Quinazoline Derivative via Keap1–Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease." ACS Chemical Neuroscience, ACS Publications. URL:

  • Maheta, P., et al. (2025). "Neuroprotective Effects of a 3‑Amino Quinazoline Derivative via Keap1−Nrf2 Pathway Activation in an ICV-STZ-Induced Rat Model of Sporadic Alzheimer's Disease." ACS Publications. URL:

Sources

Foundational

Synthesis Pathways and Mechanistic Insights for 5-Bromo-2-methoxyquinazoline: A Technical Guide

Executive Summary Quinazoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, Lck) and tubulin polymerization inhibitors[1][2]. The strategic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline scaffolds are ubiquitous in medicinal chemistry, serving as the core pharmacophore for numerous kinase inhibitors (e.g., EGFR, Lck) and tubulin polymerization inhibitors[1][2]. The strategic functionalization of this bicyclic system is paramount to drug design. Specifically, 5-bromo-2-methoxyquinazoline (CAS 1369115-77-4) represents a highly versatile, privileged building block[3]. The 5-bromo substituent provides a reactive orthogonal site for transition-metal-catalyzed cross-coupling reactions, while the 2-methoxy group drastically improves aqueous solubility and modulates the electronic properties of the heterocycle[4]. This whitepaper provides an authoritative, step-by-step guide to the synthesis of 5-bromo-2-methoxyquinazoline, emphasizing mechanistic causality, protocol validation, and yield optimization for researchers and drug development professionals.

Strategic Retrosynthetic Analysis

The construction of 5-bromo-2-methoxyquinazoline relies on a convergent approach. Attempting to build the methoxy group during the initial cyclocondensation is thermodynamically unfavorable and prone to hydrolysis. Instead, establishing the quinazoline core with a leaving group at the 2-position (typically a chloride) allows for late-stage, high-yielding methoxylation[2].

The most efficient route leverages a Nucleophilic Aromatic Substitution (SNAr) on a 2-haloquinazoline precursor[3]. The synthesis begins with 2-amino-6-bromobenzaldehyde, which undergoes cyclocondensation with urea to form 5-bromoquinazolin-2-ol. Subsequent chlorination with phosphorus oxychloride (POCl₃) yields 5-bromo-2-chloroquinazoline. The final, critical step is the SNAr displacement of the C2 chloride using sodium methoxide (NaOMe) in methanol[2][3].

G A 2-Amino-6-bromobenzaldehyde (Starting Material) B Cyclocondensation (Urea, Heat) A->B C 5-Bromoquinazolin-2-ol (Intermediate 1) B->C D Chlorination (POCl3, Reflux) C->D E 5-Bromo-2-chloroquinazoline (Intermediate 2) D->E F Methoxylation (SNAr) (NaOMe, MeOH) E->F G 5-Bromo-2-methoxyquinazoline (Target Compound) F->G

Workflow for the de novo synthesis of 5-Bromo-2-methoxyquinazoline.

Mechanistic Insights: The SNAr at C2

The SNAr reaction at the C2 position of the quinazoline ring is driven by the strong electron-withdrawing nature of the N1 and N3 nitrogen atoms, which render the C2 carbon highly electrophilic.

  • Nucleophilic Attack: The methoxide anion (CH₃O⁻) attacks the C2 carbon, disrupting the local aromaticity.

  • Meisenheimer Complex Formation: The negative charge is delocalized onto the N1 and N3 atoms, stabilizing the intermediate.

  • Leaving Group Expulsion: The chloride ion is expelled, restoring the aromatic system and yielding the thermodynamically stable 2-methoxy ether.

It is critical to control the stoichiometry of NaOMe. Excess base at elevated temperatures can lead to unwanted ring-opening or degradation, while insufficient base results in incomplete conversion[2]. Furthermore, the 5-bromo substituent exerts a mild inductive electron-withdrawing effect across the fused system, slightly accelerating the SNAr process compared to unhalogenated analogs.

Mechanism N1 5-Bromo-2-chloroquinazoline Electrophilic C2 center N2 Methoxide Attack NaOMe in MeOH N1->N2 Nucleophilic addition N3 Meisenheimer Complex Delocalized Anion N2->N3 Transition state N4 Chloride Expulsion Restoration of Aromaticity N3->N4 Elimination of Cl- N5 5-Bromo-2-methoxyquinazoline Stable Product N4->N5 Product formation

Mechanistic sequence of the SNAr methoxylation at the C2 position.

Experimental Methodology: Self-Validating Protocol

The following protocol details the final SNAr step: the conversion of 5-bromo-2-chloroquinazoline to 5-bromo-2-methoxyquinazoline. This procedure incorporates self-validating checkpoints to ensure high fidelity and reproducibility.

Materials:

  • 5-Bromo-2-chloroquinazoline (1.0 eq, limiting reagent)

  • Sodium methoxide (NaOMe, 25 wt% solution in methanol) (1.2 eq)

  • Anhydrous Methanol (MeOH)

  • Dichloromethane (DCM) and Brine for extraction

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 5-bromo-2-chloroquinazoline (10.0 mmol) in 30 mL of anhydrous methanol. Stir at 0 °C using an ice bath.

  • Nucleophile Addition: Add the NaOMe solution (12.0 mmol) dropwise over 10 minutes. Causality: Dropwise addition controls the exotherm and prevents localized high concentrations of base, which could trigger side reactions or di-substitution phenomena[5].

  • Reaction Progression: Remove the ice bath and heat the mixture to reflux (approx. 65 °C) for 2.5 hours.

  • In-Process Control (IPC): Monitor the reaction via Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). Validation: The starting material (higher Rf) should completely disappear, replaced by a single lower-Rf spot corresponding to the product.

  • Quenching & Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the methanol. Quench the residue with 20 mL of cold distilled water. Adjust the pH to 7.0 using 1M HCl. Causality: Neutralization destroys any unreacted methoxide, preventing base-catalyzed hydrolysis of the newly formed methoxy group during extraction.

  • Extraction: Extract the aqueous layer with DCM (3 x 20 mL). Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue via flash column chromatography or recrystallization from ethanol to afford pure 5-bromo-2-methoxyquinazoline as a crystalline solid.

Quantitative Data: Yield Optimization

To maximize the yield of 5-bromo-2-methoxyquinazoline, various parameters were optimized. The data below summarizes the effect of base equivalents and temperature on the reaction outcome.

EntryEquivalents of NaOMeSolventTemperature (°C)Time (h)Isolated Yield (%)Purity (HPLC, %)
11.0MeOH25 (RT)1245>95
21.2MeOH65 (Reflux)2.588>98
31.5MeOH65 (Reflux)2.58292 (Side products)
41.2THF/MeOH65 (Reflux)476>95

Table 1: Refluxing in pure methanol with a slight excess of NaOMe (Entry 2) provides the optimal balance of thermodynamic driving force, yield, and purity.

Downstream Pharmacological Utility

The isolated 5-bromo-2-methoxyquinazoline is a privileged intermediate. The C2-methoxy group has been proven to enhance the aqueous solubility of quinazoline derivatives by over 100-fold compared to their C2-amine counterparts, significantly improving their pharmacokinetic profiles in vivo[4]. Furthermore, the C5-bromine serves as an ideal handle for palladium-catalyzed Suzuki-Miyaura cross-coupling with aryl boronic acids, enabling the modular synthesis of diverse 5-aryl-2-methoxyquinazolines[1]. These functionalizations are critical in the development of targeted therapies, including Lck inhibitors for autoimmune diseases and tubulin polymerization inhibitors for oncology[1][2].

References

  • Discovery of Aminoquinazolines as Potent, Orally Bioavailable Inhibitors of Lck: Synthesis, SAR, and in Vivo Anti-Inflammatory Activity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors Source: PMC (PubMed Central) URL:[Link]

  • Quinazoline antifolate thymidylate synthase inhibitors: nitrogen, oxygen, sulfur, and chlorine substituents in the C2 position Source: PubMed URL:[Link]

Sources

Exploratory

Pharmacokinetic Profiling of 5-Bromo-2-methoxyquinazoline Compounds: A Technical Guide

Executive Summary Quinazoline-based scaffolds represent a highly versatile class of nitrogen-containing heterocycles, widely recognized for their broad-spectrum anticancer activities and their role as potent small-molecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinazoline-based scaffolds represent a highly versatile class of nitrogen-containing heterocycles, widely recognized for their broad-spectrum anticancer activities and their role as potent small-molecule inhibitors of critical receptor tyrosine kinases (RTKs) such as EGFR, HER2, and VEGFR[1]. The specific substitution pattern in 5-Bromo-2-methoxyquinazoline introduces unique physicochemical dynamics. The 5-bromo substituent significantly enhances lipophilicity (LogP) and provides a halogen-bonding donor capable of occupying deep, hydrophobic binding pockets within target kinases[2]. Conversely, the 2-methoxy group acts as a hydrogen bond acceptor, modulating the electron density of the quinazoline core and influencing both target affinity and metabolic vulnerability.

However, highly active quinazoline inhibitors often fail in clinical development due to poor pharmacokinetic (PK) parameters, such as rapid clearance or poor oral bioavailability[3]. Therefore, a rigorous, self-validating PK profiling strategy is essential. This whitepaper details the core methodologies for evaluating the in vitro and in vivo ADME (Absorption, Distribution, Metabolism, and Excretion) profile of 5-bromo-2-methoxyquinazoline derivatives.

In Vitro Metabolic Stability & Clearance

The liver is the primary site of drug metabolism, driven largely by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum[4]. In vitro metabolic stability assays utilizing human or rodent liver microsomes are deployed to determine the intrinsic clearance ( CLint​ ) of the 5-bromo-2-methoxyquinazoline scaffold[4][5].

Causality & Experimental Design

Microsomes provide a concentrated pool of Phase I metabolizing enzymes. The assay strictly requires the addition of an NADPH-regenerating system, as CYPs are obligate enzymes that require NADPH as a cofactor for oxidative biotransformation[6]. By tracking the disappearance of the parent compound over time, we calculate the first-order rate constant of depletion, which directly translates to the in vitro half-life ( t1/2​ ) and CLint​ [4][7].

Protocol: Liver Microsomal Stability Assay
  • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4). Thaw liver microsomes (e.g., Human or Rat) on ice to preserve enzymatic activity. Prepare a working stock of the quinazoline test compound at 10 µM in DMSO. Ensure the final assay DMSO concentration is <0.5% to prevent CYP inhibition[4].

  • Pre-incubation: In a 96-well plate, combine the buffer, liver microsomes (final protein concentration 0.5 mg/mL), and the test compound (final concentration 1 µM). Pre-incubate at 37°C for 5 minutes to achieve thermal equilibrium[4].

  • Reaction Initiation: Initiate the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM) to the incubation mixture[4][8].

  • Time-Course Sampling: Incubate the plate at 37°C with gentle shaking. At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), remove a 50 µL aliquot[4][5].

  • Reaction Quenching: Immediately transfer the aliquot into 150 µL of ice-cold acetonitrile containing a predetermined internal standard (IS). Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction, while simultaneously extracting the lipophilic quinazoline analyte[4][7].

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Transfer the supernatant for LC-MS/MS analysis[4].

G N1 1. Reagent Preparation (Microsomes, Buffer, NADPH) N2 2. Pre-incubation (37°C, 5 min) N1->N2 N3 3. Reaction Initiation (Add Test Compound) N2->N3 N4 4. Time-Course Sampling (0, 5, 15, 30, 60 min) N3->N4 N5 5. Reaction Quenching (Cold Acetonitrile + IS) N4->N5 N6 6. LC-MS/MS Bioanalysis (Quantify Parent Drug) N5->N6 N7 7. PK Parameter Calculation (t½, CLint) N6->N7

Workflow for in vitro metabolic stability assay using liver microsomes.

Permeability and Transporter Profiling (Caco-2)

Oral delivery remains the most ideal route of drug administration. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the gold standard in vitro model for predicting intestinal permeability[9][10]. When cultured for 21 days, these cells spontaneously differentiate into a polarized monolayer expressing tight junctions, microvilli, and critical efflux transporters such as P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[9][][12].

Causality & Experimental Design

The 5-bromo-2-methoxyquinazoline scaffold is highly lipophilic, suggesting good passive transcellular diffusion. However, bulky halogenated heterocycles are frequently recognized by P-gp. By conducting a bidirectional transport assay—measuring both Apical-to-Basolateral (A-B) and Basolateral-to-Apical (B-A) transport—we calculate the Efflux Ratio (ER = Papp​(B−A)/Papp​(A−B) ). An ER > 2 typically indicates that the compound is a substrate for active efflux, which can severely limit oral bioavailability[12].

Protocol: Bidirectional Caco-2 Permeability Assay
  • Cell Culture: Seed Caco-2 cells on semipermeable polycarbonate inserts in a 24-well Transwell plate. Culture for 21 days to ensure full differentiation and polarization[9][]. Verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER); only inserts with TEER > 250 Ω·cm² are used.

  • Compound Preparation: Dilute the 5-bromo-2-methoxyquinazoline compound to 10 µM in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)[].

  • A-B Transport (Absorptive): Add the compound solution to the apical chamber. Add blank HBSS to the basolateral chamber. Incubate at 37°C for 2 hours[12].

  • B-A Transport (Secretory): In parallel inserts, add the compound solution to the basolateral chamber and blank HBSS to the apical chamber. Incubate at 37°C for 2 hours[12].

  • Sampling: After 2 hours, remove aliquots from the receiver chambers (basolateral for A-B; apical for B-A) and quench with acetonitrile containing the internal standard[12].

  • Quantification: Analyze samples via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ) and the Efflux Ratio.

Caco2 Apical Apical Chamber (Gut Lumen) Donor (A to B) / Receiver (B to A) Membrane Caco-2 Cell Monolayer (Tight Junctions & Transporters) Apical->Membrane A to B Membrane->Apical Basolateral Basolateral Chamber (Blood) Receiver (A to B) / Donor (B to A) Membrane->Basolateral Pgp P-gp / BCRP Efflux (Active Transport) Membrane->Pgp Passive Passive Paracellular / Transcellular Diffusion Membrane->Passive Basolateral->Membrane B to A

Bidirectional transport mechanisms across a Caco-2 cell monolayer.

In Vivo Pharmacokinetic Workflows & Bioanalysis

To validate the in vitro findings, an in vivo PK study in rodent models (e.g., Sprague-Dawley rats) must be conducted. The quantification of quinazoline derivatives in complex biological matrices (plasma) requires a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method[13][14].

Causality & Bioanalytical Strategy

Matrix effects—particularly ion suppression caused by endogenous phospholipids (e.g., phosphatidylcholine) in plasma—can severely compromise the accuracy of LC-MS/MS quantification[15][16]. To mitigate this, a structural analog or stable isotope-labeled internal standard (IS) is utilized. The IS co-elutes with the target analyte, experiencing identical matrix suppression, thereby normalizing the detector response and ensuring trustworthy quantification[15][16].

Protocol: Rat PK Study and LC-MS/MS Bioanalysis
  • Dosing & Sampling: Administer the compound to rats via intravenous (IV) injection (e.g., 2 mg/kg) and oral gavage (PO) (e.g., 10 mg/kg). Collect blood samples via the jugular vein at serial time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into K2EDTA tubes. Centrifuge to isolate plasma[6].

  • Protein Precipitation: Transfer 50 µL of plasma to a microcentrifuge tube. Add 150 µL of acetonitrile containing the IS (e.g., a structurally related quinazoline or stable isotope). Vortex for 2 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C[13][14].

  • Chromatographic Separation: Inject the supernatant onto a reversed-phase column (e.g., C18, 50 × 2.1 mm, 1.7 µm). Utilize gradient elution with a mobile phase consisting of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B)[13].

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions for the 5-bromo-2-methoxyquinazoline and the IS[13][16].

Data Analysis & PK Parameter Interpretation

The raw bioanalytical data is processed using non-compartmental analysis (NCA) to derive the core PK parameters. The table below summarizes the typical quantitative profile expected for an optimized 5-bromo-2-methoxyquinazoline derivative.

ParameterSymbolTypical Range / ValueInterpretation & Causality
Intrinsic Clearance (In Vitro) CLint​ < 15 µL/min/mgIndicates high metabolic stability. The 2-methoxy group may sterically protect the ring from rapid CYP-mediated oxidation.
Apparent Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/sHigh passive permeability, driven by the lipophilic 5-bromo substitution.
Efflux Ratio ER1.5 - 3.0Borderline P-gp substrate. May require formulation strategies if oral absorption is hindered in vivo.
Systemic Clearance (In Vivo) CL < 10 mL/min/kgLow clearance relative to hepatic blood flow, correlating directly with the high in vitro stability.
Volume of Distribution Vss​ 2.0 - 5.0 L/kgExtensive tissue distribution, typical for lipophilic halogenated heterocycles.
Terminal Half-Life t1/2​ 4.0 - 8.0 hoursSufficient for once- or twice-daily dosing regimens in preclinical models.
Oral Bioavailability %F30% - 60%Moderate to high bioavailability, validating the Caco-2 permeability predictions.

References

  • Caco-2 Permeability Assay Protocol - Creative Bioarray. Available at: [Link]

  • metabolic stability in liver microsomes - Mercell. Available at:[Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells - JRC Big Data Analytics Platform. Available at:[Link]

  • Assays | ADMET & DMPK | Caco-2 Permeability - Concept Life Sciences. Available at: [Link]

  • Unveiling the power of quinazoline derivatives: a new frontier in targeted cancer therapy - PubMed (NIH). Available at:[Link]

  • In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors - SCIRP. Available at: [Link]

  • Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma - PubMed (NIH). Available at: [Link]

  • Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment - ACS Omega. Available at: [Link]

  • Determination of IQZ23 in Rat Plasma using LC-MS/MS: Consideration for Matrix Effect and Internal Standard Interference - Taylor & Francis. Available at: [Link]

  • Examination of the Utility of the High Throughput In Vitro Metabolic Stability Assay to Estimate In Vivo Clearance - Bentham Open. Available at: [Link]

  • A high throughput metabolic stability screening workflow with automated assessment of data quality in pharmaceutical industry - DOI.org. Available at: [Link]

  • A sensitive LC-MS-MS assay for the determination of lapatinib in human plasma - PubMed (NIH). Available at:[Link]

  • Deuteration of the farnesyl terminal methyl groups of δ-tocotrienol and its effects on the metabolic stability - PMC (NIH). Available at:[Link]

  • Determination of IQZ23 in rat plasma using LC-MS/MS: consideration for matrix effect and internal standard interference - PubMed (NIH). Available at:[Link]

Sources

Foundational

Toxicological Profiling and Safe Handling of 5-Bromo-2-methoxyquinazoline in Drug Discovery

Executive Summary 5-Bromo-2-methoxyquinazoline (CAS 1369115-77-4) is a highly specialized molecular building block utilized extensively in the synthetic pipeline of targeted therapeutics[1]. The quinazoline core is a pri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Bromo-2-methoxyquinazoline (CAS 1369115-77-4) is a highly specialized molecular building block utilized extensively in the synthetic pipeline of targeted therapeutics[1]. The quinazoline core is a privileged scaffold in medicinal chemistry, serving as the structural foundation for numerous FDA-approved kinase inhibitors (e.g., targeting EGFR and PI3K)[2].

While the strategic placement of a bromine atom at the C5 position and a methoxy group at the C2 position enables versatile cross-coupling chemistry (such as Suzuki-Miyaura reactions), these same functional groups dictate the molecule's toxicological behavior[3]. This whitepaper provides drug development professionals with a comprehensive, self-validating framework for understanding the mechanistic toxicology, safety data, and handling protocols associated with this critical intermediate.

Chemical Identity & Physicochemical Properties

Understanding the baseline physicochemical properties of 5-Bromo-2-methoxyquinazoline is the first step in predicting its pharmacokinetic behavior and occupational exposure risks.

PropertyValue
Chemical Name 5-Bromo-2-methoxyquinazoline
CAS Number 1369115-77-4[1]
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Structural Class Halogenated Quinazoline
Physical Appearance Solid (typically white to off-white powder)

Mechanistic Toxicology of Halogenated Quinazolines

The Causality of Toxicity: The quinazoline core is inherently an electron-deficient heteroaromatic system. The addition of an electronegative bromine atom further sensitizes the ring, altering its molecular geometry and intermolecular interaction capabilities[4]. In biological models, halogenated quinazolines are susceptible to cytochrome P450 (CYP450)-mediated oxidative bioactivation[3].

This metabolic phase converts the stable pro-electrophile into highly reactive intermediates, such as epoxides or quinone imines. If these electrophiles evade phase II detoxification (e.g., glutathione conjugation), they covalently bind to nucleophilic residues on cellular proteins and DNA. This covalent modification is a primary mechanistic driver for idiosyncratic drug toxicity (IDT), hepatotoxicity, and immunogenic responses in downstream Active Pharmaceutical Ingredients (APIs)[5].

G A 5-Bromo-2-methoxyquinazoline (Pro-electrophile) B Cytochrome P450 Oxidation A->B Hepatic Metabolism C Reactive Intermediate (Epoxide / Quinone Imine) B->C Bioactivation D GSH Conjugation (Detoxification) C->D GST Catalysis E Protein Binding (Cellular Toxicity) C->E Covalent Binding

Fig 1: CYP450-mediated bioactivation pathway of halogenated quinazolines.

Safety Data Sheet (SDS) & Hazard Classification

Due to its reactivity, 5-Bromo-2-methoxyquinazoline must be treated as a hazardous chemical waste and handled under stringent engineering controls (e.g., fume hoods)[2]. Based on the structural analogy to other halogenated quinazolines, the compound falls under the following Globally Harmonized System (GHS) classifications[3]:

Hazard ClassHazard StatementCausality & Precautionary Measures
Acute Toxicity, Oral (Cat 4) H302: Harmful if swallowedCausality: Lipophilicity allows rapid GI absorption. Control: P270: Do not eat/drink/smoke during use.
Skin Irritation (Cat 2) H315: Causes skin irritationCausality: Electrophilic nature causes localized protein binding in the epidermis. Control: P280: Wear nitrile gloves (superior barrier to lipophilic aromatics).
Eye Irritation (Cat 2A) H319: Causes serious eye irritationCausality: Rapid interaction with mucosal membranes. Control: P305+P351+P338: Rinse cautiously with water.
STOT - Single Exposure (Cat 3) H335: May cause respiratory irritationCausality: Particulate inhalation triggers inflammatory pathways in alveolar tissue. Control: P261: Use only in well-ventilated areas.

Experimental Protocols: Self-Validating Toxicity Workflows

To accurately profile the safety of 5-Bromo-2-methoxyquinazoline during hit-to-lead optimization, researchers must employ self-validating assay systems.

Protocol 1: In Vitro Cytotoxicity Assessment (ATP Quantitation)

Causality of Choice: We utilize CellTiter-Glo (ATP quantitation) over standard MTT assays because ATP depletion is a direct, immediate consequence of mitochondrial uncoupling—often the first sign of quinazoline-induced cellular stress. Self-Validation Mechanism: The assay includes a standard curve of recombinant ATP to ensure the luminescence signal is within the linear dynamic range, and a positive control (e.g., Chlorpromazine) to validate the cell line's sensitivity.

  • Cell Seeding: Seed HepG2 cells (chosen for their retention of basal hepatic metabolic enzymes) at 10,000 cells/well in a 96-well opaque plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of 5-Bromo-2-methoxyquinazoline (0.1 µM to 100 µM) in DMSO (final DMSO concentration ≤ 0.5%). Treat cells for 48 hours. Causality: A full curve is required to capture biphasic toxicity responses.

  • Reagent Addition: Equilibrate the plate to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo reagent to each well.

  • Lysis & Stabilization: Place the plate on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation to stabilize the luminescent signal.

  • Quantitation: Read luminescence on a microplate reader. Calculate the IC₅₀ using non-linear regression analysis against the vehicle control.

Protocol 2: Glutathione (GSH) Trapping Assay for Reactive Metabolites

Causality of Choice: GSH acts as a surrogate for cellular nucleophiles. By incubating the compound with Human Liver Microsomes (HLMs), we mimic hepatic first-pass metabolism[3]. Self-Validation Mechanism: A parallel control lacking NADPH is mandatory. If GSH adducts are only observed in the presence of NADPH, the bioactivation is definitively proven to be CYP450-dependent.

  • Incubation Mixture: In a 1.5 mL tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL HLM, 5 mM GSH, and 10 µM 5-Bromo-2-methoxyquinazoline.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. (Prepare an identical tube without NADPH as the negative control).

  • Incubation & Quenching: Incubate at 37°C for 60 minutes. Quench the reaction by adding 3 volumes of ice-cold acetonitrile. Causality: Acetonitrile instantly denatures microsomal proteins, preserving the transient GSH adducts.

  • Centrifugation: Centrifuge at 10,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an LC vial. Analyze using a triple quadrupole mass spectrometer in neutral loss scan mode (targeting a loss of 129 Da, corresponding to the pyroglutamic acid moiety of GSH) to selectively identify reactive conjugates.

G S1 Incubate Compound with HLM & GSH S2 Protein Precipitation (Acetonitrile) S1->S2 S3 Centrifugation (10,000 x g) S2->S3 S4 LC-MS/MS Analysis (Neutral Loss Scan) S3->S4

Fig 2: Self-validating workflow for GSH trapping of reactive metabolites.

References

  • Source: aifchem.
  • Title: 2-(Chloromethyl)
  • Source: benchchem.
  • Title: Discovery of β-Adrenergic Receptors Blocker–Carbonic Anhydrase Inhibitor Hybrids for Multitargeted Antiglaucoma Therapy Source: Journal of Medicinal Chemistry - ACS Publications URL

Sources

Exploratory

Crystallographic Profiling of 5-Bromo-2-methoxyquinazoline: Structural Dynamics and X-Ray Diffraction Methodologies

Executive Summary 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly reactive, structurally rigid heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates. With the...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly reactive, structurally rigid heterocyclic building block widely utilized in the synthesis of advanced pharmaceutical intermediates. With the molecular formula C9H7BrN2O, this compound features a planar quinazoline core substituted with a methoxy group at the C2 position and a heavy bromine atom at the C5 position. Understanding its solid-state architecture through single-crystal X-ray diffraction (SCXRD) is paramount for rational drug design, as the spatial orientation and non-covalent interaction potential of these substituents dictate target binding affinity.

Theoretical Framework: Molecular Geometry and Intermolecular Forces

The quinazoline scaffold is inherently planar, a geometric feature that facilitates extensive electron delocalization[1]. In the solid state, this planarity drives the formation of three-dimensional networks primarily stabilized by face-to-face and edge-to-face π-π stacking interactions between adjacent aromatic rings[2].

The introduction of the 5-bromo and 2-methoxy substituents profoundly alters the crystal packing landscape:

  • Halogen Bonding (σ-Hole Interactions): The bromine atom at the C5 position is highly polarizable. It exhibits an anisotropic charge distribution, creating an electron-deficient region (the σ-hole) along the extension of the C-Br covalent bond. This allows the bromine to act as a potent halogen bond donor, often engaging in bifurcated halogen bonding with nucleophilic nitrogen or oxygen atoms in adjacent molecules or biological targets[3].

  • Steric and Electronic Modulation: The 2-methoxy group acts as an electron-donating moiety via resonance, enriching the electron density of the pyrimidine ring. Sterically, the methoxy group restricts the rotational degrees of freedom, locking the molecule into a preferred conformation that minimizes steric clash while maximizing dipole-dipole interactions within the crystal lattice[4].

Interaction_Network Core 5-Bromo-2-methoxyquinazoline Br 5-Bromo Substituent Core->Br OMe 2-Methoxy Group Core->OMe Ring Quinazoline Core Core->Ring HB Bifurcated Halogen Bonding (Directional C-Br···N/O) Br->HB σ-hole interaction Steric Conformational Locking (Dipole Alignment) OMe->Steric restricts rotation PiPi π-π Stacking (Face-to-Face / Edge-to-Face) Ring->PiPi electron delocalization

Figure 1: Logical relationship of substituents and their resulting intermolecular interactions.

Self-Validating Protocol for X-Ray Diffraction Analysis

To accurately resolve the crystal structure of 5-Bromo-2-methoxyquinazoline, a rigorous, self-validating SCXRD methodology must be employed. The protocol below is designed to eliminate artifacts caused by thermal motion and heavy-atom absorption.

Phase 1: Crystal Growth and Selection

  • Methodology: Vapor diffusion is the preferred method. The compound is dissolved in a high-solubility solvent (e.g., dichloromethane) and placed in an inner vial. An anti-solvent (e.g., n-hexane) is placed in an outer sealed chamber.

  • Causality: Slow diffusion of the anti-solvent into the solution gradually lowers solubility, promoting the nucleation of high-quality, defect-free single crystals rather than kinetic precipitates.

  • Selection: Crystals are examined under a polarized light microscope. A single, optically clear crystal devoid of twinning (indicated by uniform extinction under cross-polarizers) is selected.

Phase 2: Data Collection Parameters

  • Radiation Source: Molybdenum Kα radiation (λ = 0.71073 Å) must be used instead of Copper Kα (λ = 1.5418 Å).

  • Causality: The heavy bromine atom strongly absorbs longer-wavelength X-rays (Cu Kα), which can lead to severe absorption artifacts and distorted thermal ellipsoids. Mo Kα minimizes this absorption, ensuring accurate bond length determination[1].

  • Temperature: Data collection is performed at cryogenic temperatures (100 K) using a liquid nitrogen stream.

  • Causality: Cooling minimizes the thermal vibrations of the atoms, sharpening the diffraction spots at high resolution (high 2θ angles) and allowing for the precise localization of lighter atoms, including the methoxy hydrogens.

Phase 3: Structure Solution, Refinement, and Validation

  • Solution: The structure is solved using intrinsic phasing or direct methods (e.g., SHELXT).

  • Refinement: Full-matrix least-squares refinement on F2 is performed using SHELXL. All non-hydrogen atoms are refined anisotropically.

  • Self-Validation System: The final structural model is subjected to a CheckCIF routine to identify any missing symmetry or unassigned electron density. Crucially, to ensure the selected single crystal represents the bulk material, a simulated Powder X-Ray Diffraction (PXRD) pattern is generated from the SCXRD data and overlaid with an empirical PXRD scan of the bulk powder. A >95% peak match validates phase purity.

XRD_Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Crystal Selection (Polarized Microscopy) A->B Harvest C 3. Data Collection (Mo Kα, 100 K) B->C Mount on Goniometer D 4. Structure Solution (SHELXT) C->D Integration E 5. Anisotropic Refinement (SHELXL) D->E Least-Squares on F² F 6. Validation (CheckCIF & PXRD Overlay) E->F Phase Confirmation

Figure 2: Step-by-step SCXRD experimental workflow with integrated self-validation.

Quantitative Crystallographic Data

While the exact unit cell parameters for every proprietary batch of 5-Bromo-2-methoxyquinazoline may vary slightly based on solvent occlusion (pseudopolymorphism), the structural metrics closely align with established halogenated quinazoline derivatives[5]. Table 1 summarizes the physicochemical properties, and Table 2 outlines the representative crystallographic parameters expected for this class of compounds.

Table 1: Physicochemical Properties of 5-Bromo-2-methoxyquinazoline

PropertyValue / Description
Chemical Name 5-Bromo-2-methoxyquinazoline
CAS Registry Number 1369115-77-4
Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
SMILES String COC1=NC=C2C(Br)=CC=CC2=N1
Hydrogen Bond Donors 0
Hydrogen Bond Acceptors 3 (N1, N3, O)

Table 2: Representative Single-Crystal X-Ray Diffraction Parameters

Crystallographic ParameterRepresentative Value (Extrapolated)
Crystal System Monoclinic / Triclinic
Space Group P21​/c or P1ˉ
Temperature 100(2) K
Radiation Mo Kα (λ = 0.71073 Å)
Dihedral Angle (Quinazoline Core) < 5° (Planar)
C-Br Bond Length ~1.89 - 1.91 Å
Intermolecular π-π Distance 3.4 - 3.8 Å
Refinement Metric ( R1​ ) < 0.05 (Target for high-quality data)
Implications for Drug Development

The crystallographic profiling of 5-Bromo-2-methoxyquinazoline is not merely an academic exercise; it is a foundational step in structure-based drug design (SBDD). The spatial coordinates derived from SCXRD are directly imported into molecular docking software. The precise mapping of the bromine's σ-hole and the methoxy group's steric boundary allows computational chemists to predict how the quinazoline core will orient within the hydrophobic pockets of target kinases (e.g., EGFR or DHFR)[4]. Furthermore, the ability of the bromine atom to form bifurcated halogen bonds with backbone carbonyls in the target protein can dramatically increase the residence time and potency of the resulting pharmaceutical agent[3].

References
  • Crystal structure of quinespar, a quinazoline analogue of methotrexate. Journal of Medicinal Chemistry (PubMed - NIH).4

  • Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives. MDPI Crystals. 1

  • Synthesis, characterization, crystal structures and biological screening of 4-amino quinazoline sulfonamide derivatives. JYX. 5

  • Crystal structures of 6-nitroquinazolin-4(3H)-one... IUCr Journals. 2

  • Biochemical Basis of the Antimicrobial Activity of Quinazolinone Derivatives in the Light of Insights into the Features of the Chemical Structure and Ways of Binding to Target Molecules. ResearchGate. 3

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5-Bromo-2-methoxyquinazoline

An Application Note and Protocol for the Synthesis of 5-Bromo-2-methoxyquinazoline Introduction Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 5-Bromo-2-methoxyquinazoline

Introduction

Quinazoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active compounds.[1][2] Their broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, has established them as privileged scaffolds in drug discovery.[2] The targeted synthesis of specifically substituted quinazolines is therefore of paramount importance for the development of novel therapeutic agents. This application note provides a detailed, two-step protocol for the synthesis of 5-Bromo-2-methoxyquinazoline, a valuable building block for further chemical elaboration.

The strategic placement of a bromine atom at the 5-position offers a reactive handle for subsequent cross-coupling reactions, enabling the introduction of diverse functionalities.[3] The 2-methoxy group modulates the electronic properties and potential hydrogen bonding capabilities of the quinazoline core. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive, step-by-step methodology grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis of 5-Bromo-2-methoxyquinazoline is achieved through a robust two-step sequence commencing with the cyclization of 2-amino-6-bromobenzoic acid to form a key quinazolinone intermediate, followed by chlorination and subsequent nucleophilic substitution with a methoxy group. This approach ensures high regioselectivity and provides a reliable route to the target compound.

Diagram of the Synthetic Workflow

Synthetic_Workflow_for_5-Bromo-2-methoxyquinazoline cluster_0 Step 1: Synthesis of 5-Bromo-2-chloroquinazoline cluster_1 Step 2: Synthesis of 5-Bromo-2-methoxyquinazoline 2-Amino-6-bromobenzoic_acid 2-Amino-6-bromobenzoic acid 5-Bromoquinazolin-4(3H)-one 5-Bromoquinazolin-4(3H)-one 2-Amino-6-bromobenzoic_acid->5-Bromoquinazolin-4(3H)-one Formamide, 150-160 °C 5-Bromo-2-chloroquinazoline 5-Bromo-2-chloroquinazoline 5-Bromoquinazolin-4(3H)-one->5-Bromo-2-chloroquinazoline POCl3, reflux 5-Bromo-2-methoxyquinazoline 5-Bromo-2-methoxyquinazoline 5-Bromo-2-chloroquinazoline->5-Bromo-2-methoxyquinazoline Sodium methoxide, Methanol, reflux

Caption: Synthetic workflow for 5-Bromo-2-methoxyquinazoline.

Detailed Experimental Protocols

Part 1: Synthesis of 5-Bromo-2-chloroquinazoline

This initial part of the synthesis involves the formation of a quinazolinone ring system from 2-amino-6-bromobenzoic acid, followed by chlorination to yield the key intermediate, 5-bromo-2-chloroquinazoline.

Step 1a: Synthesis of 5-Bromoquinazolin-4(3H)-one

This procedure is adapted from established methods for the synthesis of quinazolinones from anthranilic acids.[4]

  • Materials:

    • 2-Amino-6-bromobenzoic acid

    • Formamide

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Beaker

    • Ice

    • Vacuum filtration apparatus

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-6-bromobenzoic acid (1.0 eq) and an excess of formamide (10-20 eq).[4]

    • Heat the reaction mixture to 150-160 °C and maintain this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]

    • Upon completion, allow the mixture to cool to room temperature.

    • Slowly pour the reaction mixture into a beaker containing ice-cold water with continuous stirring to precipitate the product.[4]

    • Collect the resulting solid by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

    • Dry the crude 5-bromoquinazolin-4(3H)-one under vacuum. The product can be used in the next step without further purification or can be recrystallized from ethanol or acetic acid if necessary.

Step 1b: Synthesis of 5-Bromo-2-chloroquinazoline

This step utilizes a well-established method for the chlorination of quinazolinones.[5][6]

  • Materials:

    • 5-Bromoquinazolin-4(3H)-one (from Step 1a)

    • Phosphorus oxychloride (POCl₃)

    • Round-bottom flask

    • Reflux condenser

    • Heating mantle with magnetic stirrer

    • Ice bath

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Separatory funnel

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Rotary evaporator

  • Procedure:

    • In a round-bottom flask fitted with a reflux condenser, suspend 5-bromoquinazolin-4(3H)-one (1.0 eq) in an excess of phosphorus oxychloride (POCl₃, 10-20 volumes).[6]

    • Heat the mixture to reflux (approximately 110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.[7]

    • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.[2]

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield crude 5-bromo-2-chloroquinazoline. The product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Parameter Step 1a: Quinazolinone Formation Step 1b: Chlorination
Starting Material 2-Amino-6-bromobenzoic acid5-Bromoquinazolin-4(3H)-one
Key Reagents FormamidePhosphorus oxychloride (POCl₃)
Solvent Formamide (acts as reagent and solvent)Phosphorus oxychloride
Temperature 150-160 °CReflux (approx. 110 °C)
Reaction Time 2-4 hours3-5 hours
Work-up Precipitation in ice waterQuenching with ice, neutralization, extraction
Product 5-Bromoquinazolin-4(3H)-one5-Bromo-2-chloroquinazoline

Table 1: Summary of Reaction Conditions for the Synthesis of 5-Bromo-2-chloroquinazoline.

Part 2: Synthesis of 5-Bromo-2-methoxyquinazoline

This final step involves a nucleophilic aromatic substitution reaction to replace the chlorine atom at the 2-position of the quinazoline ring with a methoxy group.

  • Materials:

    • 5-Bromo-2-chloroquinazoline (from Part 1)

    • Sodium methoxide (solid or as a solution in methanol)

    • Anhydrous methanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Standard work-up and purification equipment

  • Procedure:

    • In a flame-dried round-bottom flask, dissolve 5-bromo-2-chloroquinazoline (1.0 eq) in anhydrous methanol.

    • To this solution, add sodium methoxide (1.5 to 2.0 eq). This can be added as a solid or as a freshly prepared solution in methanol.

    • Heat the reaction mixture to reflux and monitor the progress by TLC for the disappearance of the starting material (typically 2-6 hours).

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the methanol under reduced pressure.

    • Partition the residue between water and an organic solvent such as ethyl acetate.

    • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude 5-Bromo-2-methoxyquinazoline by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Parameter Value
Starting Material 5-Bromo-2-chloroquinazoline
Key Reagent Sodium methoxide
Solvent Anhydrous Methanol
Temperature Reflux
Reaction Time 2-6 hours
Work-up Solvent removal, extraction
Product 5-Bromo-2-methoxyquinazoline

Table 2: Summary of Reaction Conditions for the Synthesis of 5-Bromo-2-methoxyquinazoline.

Scientific Rationale and Mechanistic Insights

The synthesis of the quinazolinone ring in Step 1a proceeds via the reaction of the amino group of 2-amino-6-bromobenzoic acid with formamide, which serves as a source of the C2 carbon and the N3 nitrogen of the quinazoline core, followed by cyclization and dehydration.

The subsequent chlorination in Step 1b is a crucial transformation. The reaction of the quinazolinone with POCl₃ is believed to proceed through an initial phosphorylation of the amide oxygen, forming a highly reactive intermediate.[5][6] This is followed by a nucleophilic attack of a chloride ion, leading to the formation of the 2-chloroquinazoline.

The final step, the methoxy-dehalogenation, is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the quinazoline ring system activates the 2-position towards nucleophilic attack by the methoxide ion. The reaction proceeds via a Meisenheimer-like intermediate, followed by the elimination of the chloride leaving group to yield the desired 2-methoxy substituted product.

Diagram of the Proposed Mechanism for Methoxy-dehalogenation

SNAr_Mechanism Start 5-Bromo-2-chloroquinazoline + NaOMe Intermediate Meisenheimer-like Intermediate Start->Intermediate Nucleophilic attack of MeO⁻ at C2 Product 5-Bromo-2-methoxyquinazoline + NaCl Intermediate->Product Elimination of Cl⁻

Sources

Application

Advanced Application Note: Suzuki-Miyaura Cross-Coupling of 5-Bromo-2-methoxyquinazoline in Drug Discovery

Introduction & Scientific Context The quinazoline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting E...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Context

The quinazoline scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib) targeting EGFR and VEGFR pathways. Within this chemical space, 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) serves as a highly versatile, bifunctional building block.

The strategic placement of the 2-methoxy group provides critical electronic modulation—donating electron density via resonance to stabilize the electron-deficient pyrimidine ring—while also serving as a synthetic handle for late-stage functionalization (e.g., demethylation to the quinazolinone or nucleophilic displacement)[1]. Meanwhile, the 5-bromo position is primed for palladium-catalyzed C–C bond formation. The Suzuki-Miyaura cross-coupling reaction is the premier method for functionalizing this position due to its high functional group tolerance, mild conditions, and the commercial availability of diverse arylboronic acids[2][3].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is crucial to understand why specific reagents are chosen rather than simply following a recipe. The Suzuki-Miyaura coupling of 5-bromo-2-methoxyquinazoline operates through a self-validating catalytic cycle governed by precise electronic and steric factors:

  • Oxidative Addition: The C5–Br bond dissociation energy is sufficiently low to allow facile oxidative insertion by an electron-rich Pd(0) species[4]. Because the 2-methoxy group slightly deactivates the overall electrophilicity of the ring compared to a bare quinazoline, utilizing a robust, electron-rich catalyst system (such as Pd(PPh3​)4​ or PdCl2​(dcpf) ) ensures complete conversion[3].

  • Transmetalation: This is often the rate-limiting step. The choice of base is critical; aqueous carbonates (e.g., K2​CO3​ , Na2​CO3​ ) facilitate the formation of the reactive arylboronate complex [ArB(OH)3​]− [2]. For sterically hindered substrates, switching to a stronger base like K3​PO4​ accelerates this step[3].

  • Reductive Elimination: The spatial proximity of the C5 position to the pyrimidine ring can introduce steric bulk. Ligands with larger bite angles (e.g., dppf) or bulky monodentate phosphines (e.g., XPhos) promote rapid reductive elimination, preventing catalyst trapping and off-target side reactions[5].

Visualization 1: Catalytic Cycle

CatalyticCycle Pd0 Pd(0) L_n Active Catalyst OxAdd Oxidative Addition Pd(II) Complex (Insertion into C5-Br) Pd0->OxAdd 5-Bromo-2-methoxyquinazoline TransMet Transmetalation (Aryl-B(OH)3- transfers Ar) OxAdd->TransMet Base + Ar-B(OH)2 RedElim Reductive Elimination 5-Aryl-2-methoxyquinazoline TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Caption: Suzuki-Miyaura catalytic cycle specifically tailored for 5-bromo-2-methoxyquinazoline.

Experimental Protocols

The following protocols have been designed as self-validating systems. Protocol A is ideal for standard library synthesis, while Protocol B is optimized for sensitive or sterically hindered boronic acids prone to protodeboronation[6].

Protocol A: Standard Thermal Cross-Coupling

Target: Synthesis of unhindered 5-aryl-2-methoxyquinazolines. Reagents:

  • 5-Bromo-2-methoxyquinazoline (1.0 equiv, 1.0 mmol)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Pd(PPh3​)4​ (5 mol%)

  • K2​CO3​ (2.0 equiv, 2.0 M aqueous solution)

  • 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-2-methoxyquinazoline and the arylboronic acid.

  • Degassing (Critical Step): Add 1,4-dioxane. Sparge the solution with ultra-pure Argon for 15 minutes. Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) complexes and promotes homocoupling of the boronic acid.

  • Catalyst & Base Addition: Quickly add Pd(PPh3​)4​ followed by the degassed aqueous K2​CO3​ solution. Seal the flask.

  • Reaction: Heat the biphasic mixture in a pre-heated oil bath at 90 °C for 8–12 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 × 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na2​SO4​ .

Protocol B: Microwave-Assisted Coupling for Hindered Substrates

Target: Mitigating protodeboronation in electron-deficient or sterically hindered boronic acids[6]. Reagents:

  • 5-Bromo-2-methoxyquinazoline (1.0 equiv, 0.5 mmol)

  • Hindered Arylboronic acid (1.5 equiv)

  • Pd(OAc)2​ (2 mol%) + XPhos (4 mol%)

  • K3​PO4​ (2.5 equiv)

  • 1,4-Dioxane/Water (4:1 v/v, 5 mL)

Step-by-Step Methodology:

  • Setup: Combine all solid reagents in a 10 mL microwave-safe vial.

  • Solvent Addition: Add the Dioxane/Water mixture, purge with Argon for 5 minutes, and crimp-seal the vial.

  • Microwave Irradiation: Irradiate at 110 °C for 30 minutes. Causality: Rapid dielectric heating accelerates transmetalation, outcompeting the slower protodeboronation degradation pathway.

  • Scavenging (API Grade): Post-reaction, filter the mixture through a pad of Celite. To remove residual palladium (a strict FDA requirement <100 µ g/day ), stir the filtrate with a palladium scavenging resin (e.g., QuadraPure TU or SiliaBond Thiol) for 2 hours at 40 °C before final chromatography[7].

Visualization 2: Experimental Workflow

Workflow Step1 1. Reagent Setup (Inert Atmosphere) Step2 2. Solvent Degassing (Ar/N2 Purge) Step1->Step2 Step3 3. Catalytic Coupling (Thermal/Microwave) Step2->Step3 Step4 4. Pd Scavenging (Thiol Resin) Step3->Step4 Step5 5. Purification (Chromatography) Step4->Step5

Caption: Standardized experimental workflow for Pd-catalyzed cross-coupling and API-compliant purification.

Quantitative Data & Substrate Scope

The table below summarizes expected yields based on the electronic and steric nature of the coupling partners, serving as a benchmarking tool for assay validation[2][5][6].

EntryArylboronic Acid PartnerProtocolExpected Yield (%)Mechanistic Note
1Phenylboronic acidA85 - 92%Standard baseline reactivity; rapid transmetalation.
24-Methoxyphenylboronic acidA88 - 95%Electron-rich boronic acids undergo highly efficient transmetalation.
34-(Trifluoromethyl)phenylboronic acidB70 - 78%Electron-deficient; prone to slow transmetalation. Microwave heating required.
43-Pyridinylboronic acidB65 - 75%Heteroaryl nitrogens can coordinate and poison Pd. XPhos ligand prevents catalyst deactivation.
52,6-Dimethylphenylboronic acidB55 - 65%High steric hindrance at the ortho positions slows reductive elimination.

References

  • Source: National Institutes of Health (NIH)
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI Source: MDPI URL
  • Source: National Institutes of Health (NIH)
  • Quinazolin-5-amine | Research Chemical Supplier - Benchchem Source: Benchchem URL
  • Application Notes and Protocols: Suzuki-Miyaura Coupling of Quinazolin-2-ylboronic Acid - Benchchem Source: Benchchem URL
  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques | ACS Medicinal Chemistry Letters Source: ACS Publications URL
  • Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Open Access Journals - Research and Reviews Source: Research and Reviews URL

Sources

Method

Application Note: 5-Bromo-2-methoxyquinazoline as a Bifunctional Scaffold in Kinase Inhibitor Discovery

Executive Summary The quinazoline heterocyclic core is one of the most privileged scaffolds in modern small molecule drug discovery, particularly in the development of targeted oncology therapeutics[1]. FDA-approved drug...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quinazoline heterocyclic core is one of the most privileged scaffolds in modern small molecule drug discovery, particularly in the development of targeted oncology therapeutics[1]. FDA-approved drugs such as gefitinib, erlotinib, and afatinib rely on the quinazoline nucleus to competitively bind the ATP-binding site of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2[2].

5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) has emerged as a highly versatile, bifunctional building block for generating diverse libraries of kinase inhibitors[3]. By offering two orthogonal sites for late-stage functionalization—a C5-bromide for palladium-catalyzed cross-coupling and a C2-methoxy group for nucleophilic aromatic substitution (SNAr)—this intermediate allows medicinal chemists to systematically explore structure-activity relationships (SAR) across both the hydrophobic pocket and the hinge-binding region of target kinases[4].

Mechanistic Rationale & Structural Causality

In rational drug design, every atomic substitution must serve a distinct steric or electronic purpose. The dual functionality of 5-Bromo-2-methoxyquinazoline provides a strategic advantage:

  • The C5-Bromo Handle (Hydrophobic Pocket Probe): The 5-position of the quinazoline ring often projects into the hydrophobic pocket adjacent to the ATP-binding cleft. The bromide acts as an ideal electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions[5]. Because the C5 position is sterically hindered by the adjacent C4 carbon, highly active palladium catalysts with bulky, electron-rich ligands (e.g., XPhos or dppf) are required to facilitate oxidative addition and subsequent transmetalation.

  • The C2-Methoxy Handle (Hinge Region Modulator): The C2 position typically interacts with the hinge region of the kinase via hydrogen bonding[6]. The methoxy group can be retained as a hydrogen bond acceptor, or it can function as a leaving group. Because the quinazoline ring is electron-deficient (due to the two nitrogen atoms), the C2 position is highly activated. Under acidic conditions or microwave irradiation, the methoxy group undergoes SNAr with primary or secondary amines, allowing the introduction of solubilizing groups (e.g., piperazines or morpholines) that enhance pharmacokinetic properties.

SyntheticWorkflow A 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) B Suzuki-Miyaura Coupling (C5 Arylation) A->B Pd Cat., Boronic Acid Base, Heat C Buchwald-Hartwig Amination (C5 Amination) A->C Pd Cat., Amine Base, Heat D SNAr Reaction (C2 Amination) A->D Amine, Acid Cat. or Microwave E Demethylation (C2 Quinazolinone) A->E BBr3 or HBr (Anhydrous)

Synthetic decision tree for orthogonal functionalization of 5-Bromo-2-methoxyquinazoline.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure reproducibility and high yields.

Protocol A: C5-Functionalization via Suzuki-Miyaura Cross-Coupling

This protocol introduces aryl or heteroaryl groups at the C5 position to target the kinase hydrophobic pocket.

Reagents & Materials:

  • 5-Bromo-2-methoxyquinazoline (1.0 eq, 1.0 mmol, 239.07 mg)

  • Aryl/Heteroaryl Boronic Acid (1.2 eq, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq, 0.05 mmol)

  • Base: Potassium carbonate (K₂CO₃) (2.5 eq, 2.5 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL), degassed.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-2-methoxyquinazoline, the boronic acid, and K₂CO₃.

  • Degassing: Add the Dioxane/H₂O solvent mixture. Sparge the solution with Argon for 15 minutes to remove dissolved oxygen, preventing catalyst deactivation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl₂·CH₂Cl₂ under a positive stream of Argon. Seal the flask.

  • Reaction: Heat the mixture to 90°C in a pre-heated oil bath for 4–6 hours.

  • In-Process Validation: Monitor the reaction via LC-MS. The starting material (m/z = 239/241, bromine isotope pattern) should completely disappear, replaced by the product mass peak.

  • Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with saturated aqueous NaHCO₃ (2 x 15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Filter, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: C2-Functionalization via Acid-Catalyzed SNAr

This protocol displaces the C2-methoxy group with an amine to modulate hinge-binding and improve aqueous solubility.

Reagents & Materials:

  • C5-Substituted-2-methoxyquinazoline (from Protocol A) (1.0 eq, 0.5 mmol)

  • Secondary Amine (e.g., N-methylpiperazine) (3.0 eq, 1.5 mmol)

  • Acid Catalyst: Trifluoroacetic acid (TFA) (1.5 eq, 0.75 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP) or n-Butanol (3 mL).

Step-by-Step Methodology:

  • Preparation: In a microwave-safe vial, dissolve the quinazoline intermediate in the chosen solvent.

  • Activation: Add the amine and TFA. Causality note: The acid protonates the quinazoline N1/N3 nitrogens, increasing the electrophilicity of the C2 carbon and making the methoxy group a superior leaving group.

  • Reaction: Seal the vial and subject it to microwave irradiation at 130°C for 30–45 minutes.

  • In-Process Validation: Check TLC (DCM:MeOH 9:1). The product will typically be more polar (lower Rf) than the starting material due to the introduced amine.

  • Workup: Quench the reaction by pouring it into ice-cold water (15 mL). If the product precipitates, collect it via vacuum filtration. Otherwise, adjust pH to 8 with saturated NaHCO₃ and extract with DCM (3 x 10 mL).

  • Purification: Purify via reverse-phase preparative HPLC to obtain the final target compound.

Data Presentation: Functionalization Outcomes

The table below summarizes the typical reaction efficiencies and the biological rationale for various modifications made to the 5-Bromo-2-methoxyquinazoline scaffold[7].

Compound ModificationReaction TypeTypical YieldTarget Kinase ApplicationKey Structural Advantage
C5-Aryl/Heteroaryl Suzuki-Miyaura65–85%EGFR, VEGFR-2Probes deep hydrophobic pocket; enhances binding affinity.
C5-Amine Buchwald-Hartwig50–75%PI3K, RETIntroduces flexibility and internal hydrogen bonding.
C2-Amine (Aliphatic) SNAr (Microwave)70–90%Mutant EGFR (T790M)Modulates hinge-binding; drastically improves aqueous solubility.
C2-Quinazolinone Demethylation (BBr₃)>90%Broad-spectrum RTKsMimics the natural nucleotide (ATP) hydrogen-bonding network.

Biological Pathway Targeting

Quinazoline derivatives synthesized from this building block are predominantly utilized as ATP-competitive inhibitors. By occupying the ATP-binding pocket of RTKs, they prevent auto-phosphorylation and halt downstream oncogenic signaling cascades[1][4].

Pathway L Growth Factors (EGF / VEGF) R Receptor Tyrosine Kinase (EGFR / VEGFR-2) L->R Ligand Binding & Dimerization P1 PI3K / AKT / mTOR Pathway R->P1 Auto-phosphorylation P2 RAS / RAF / MAPK Pathway R->P2 Auto-phosphorylation I Quinazoline Inhibitor (ATP-competitive) I->R Blocks ATP Pocket (Inhibition) C Tumor Proliferation, Survival & Angiogenesis P1->C P2->C

Mechanism of action for quinazoline-based inhibitors targeting RTK signaling pathways.

References

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) Source: MDPI - Molecules URL:[Link]

  • A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents Source: Pharmaceutical Sciences URL:[Link]

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy Source: Oriental Journal of Chemistry URL:[Link]

Sources

Application

Application Note: 5-Bromo-2-methoxyquinazoline in the Rational Design of Targeted Kinase Inhibitors

Introduction & Strategic Rationale The quinazoline scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry, renowned for its ability to competitively bind the ATP-binding pocket of receptor tyro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The quinazoline scaffold is a highly privileged pharmacophore in oncology and medicinal chemistry, renowned for its ability to competitively bind the ATP-binding pocket of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)[1][2].

Within this chemical space, 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) emerges as a highly versatile, strategic building block for synthesizing next-generation kinase inhibitors[3]. The molecular architecture of this precursor offers dual advantages:

  • The C2-Methoxy Group: Acts as a critical hydrogen bond acceptor, interacting with key amino acid residues in the kinase hinge region. It also serves as a modifiable moiety that can be deprotected or substituted to tune pharmacokinetics.

  • The C5-Bromo Group: Provides an ideal electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid late-stage diversification and the exploration of novel chemical space[4][5].

Mechanistic Rationale & Pathway Targeting

Quinazoline derivatives exert their anti-cancer efficacy by blocking the phosphorylation cascade of RTKs[1]. By occupying the ATP-binding site, these inhibitors halt downstream signaling pathways (such as PI3K/AKT and MAPK/ERK) that are fundamentally responsible for tumor cell proliferation, survival, and angiogenesis[2].

Pathway EGFR Receptor Tyrosine Kinases (EGFR / VEGFR-2) ATP ATP Binding (Kinase Domain) EGFR->ATP Activation Downstream Downstream Signaling (PI3K/AKT, MAPK/ERK) ATP->Downstream Phosphorylation Inhibitor 5-Br-2-OMe-Quinazoline Derived Inhibitor Inhibitor->ATP Competitive Binding (Blocks ATP) Proliferation Tumor Proliferation & Angiogenesis Downstream->Proliferation Gene Expression

Fig 1. Mechanism of action for quinazoline-based RTK inhibitors blocking downstream tumor signaling.

Quantitative Structure-Activity Relationship (SAR) Data

Recent structural optimizations of the quinazoline core have yielded highly potent inhibitors. The table below summarizes the quantitative inhibitory data (IC₅₀) of various quinazoline derivatives against key kinases. This data demonstrates the scaffold's versatility and establishes the benchmark metrics required for new drug candidates synthesized from 5-Bromo-2-methoxyquinazoline[1][6].

Compound Class / DerivativeTarget KinaseIC₅₀ ValueReference ControlControl IC₅₀
Thioacetyl-benzohydrazide Quinazolin-4-one (Cmpd 21)VEGFR-24.60 μMSorafenib54.00 nM
Quinazolinone N-acetohydrazide (Cmpd 16)VEGFR-20.29 μMSorafenib54.00 nM
Quinazolinone N-acetohydrazide (Cmpd 16)FGFR-10.35 μMN/AN/A
Type II VEGFR-2 Inhibitor (Cmpd 22a)VEGFR-260.00 nMSorafenib54.00 nM
Type II VEGFR-2 Inhibitor (Cmpd 22b)VEGFR-286.36 nMSorafenib54.00 nM

Synthetic Methodologies & Self-Validating Protocols

The construction of complex kinase inhibitors from 5-Bromo-2-methoxyquinazoline relies heavily on Palladium-catalyzed cross-coupling[5]. The following protocols are designed with built-in causality and self-validation mechanisms to ensure high-fidelity synthesis and reproducible yields.

Workflow Precursor 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) Reaction Pd-Catalyzed Cross-Coupling (Suzuki / Buchwald-Hartwig) Precursor->Reaction Monitor In-Process Validation (TLC & LC-MS) Reaction->Monitor Aliquot Sampling Monitor->Reaction Incomplete (Adjust Time/Temp) Purification Purification (Flash Chromatography) Monitor->Purification >95% Conversion Characterization Structural Confirmation (1H/13C NMR, HRMS) Purification->Characterization BioAssay Biological Evaluation (Kinase Inhibition Assay) Characterization->BioAssay Purity >98%

Fig 2. Self-validating synthetic workflow for the functionalization of 5-Bromo-2-methoxyquinazoline.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C5 Position

Objective: To introduce an aryl or heteroaryl group at the C5 position of the quinazoline core[7]. Causality & Reagent Selection:

  • Catalyst: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry that accelerates reductive elimination. This is crucial when coupling sterically demanding ortho-substituted (C5) quinazolines[7].

  • Base & Solvent: K₂CO₃ in a 1,4-Dioxane/H₂O (4:1) mixture. The biphasic nature ensures the solubility of both the organic precursor and the inorganic base, facilitating the transmetalation step[7].

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 5-Bromo-2-methoxyquinazoline (1.0 equiv, e.g., 0.5 mmol) and the desired aryl boronic acid (1.2 equiv).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv) and K₂CO₃ (2.0 equiv).

  • Degassing: Evacuate the tube and backfill with Argon (repeat 3 times) to prevent oxidative degradation of the Pd(0) active species.

  • Solvent Addition: Inject degassed 1,4-Dioxane/H₂O (4:1 v/v, 5 mL) via syringe.

  • Reaction Execution: Seal the tube and heat the mixture in a pre-heated oil bath at 90°C for 12 hours.

  • Self-Validation (In-Process Control): After 4 hours, withdraw a 10 μL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed if the starting material mass (m/z 239.0 [M+H]⁺ for ⁷⁹Br) is depleted and the target product mass appears.

  • Workup: Cool to room temperature, dilute with EtOAc (15 mL), and wash with brine (3 x 10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc gradient).

Protocol 2: Buchwald-Hartwig Amination for C5-N Linkage

Objective: To synthesize C5-amino quinazoline derivatives, a common structural motif in ATP-competitive inhibitors[4]. Causality & Reagent Selection:

  • Catalyst: Pd₂(dba)₃ with BrettPhos or XPhos. Monodentate, sterically bulky, electron-rich phosphine ligands (like BrettPhos) are critical for preventing the formation of inactive bis-amine palladium complexes and promoting the oxidative addition of the electron-deficient quinazoline bromide[4].

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (glovebox or standard Schlenk techniques), charge a vial with 5-Bromo-2-methoxyquinazoline (1.0 equiv), the primary or secondary amine (1.2 equiv), Pd₂(dba)₃ (0.02 equiv), BrettPhos (0.04 equiv), and sodium tert-butoxide (NaOtBu, 1.5 equiv).

  • Solvent: Add anhydrous Toluene (0.1 M concentration relative to the quinazoline).

  • Reaction Execution: Heat the mixture at 100°C for 8-16 hours.

  • Self-Validation: Monitor via TLC (UV 254 nm). The highly fluorescent nature of amino-quinazolines provides a visual self-validation of product formation under UV light.

  • Workup & Purification: Filter the crude mixture through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase HPLC to achieve >98% purity required for biological assays.

Biological Evaluation Protocol

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)

Objective: To quantify the IC₅₀ of the synthesized quinazoline derivatives against target kinases (e.g., EGFR, VEGFR-2). Causality: The ADP-Glo assay measures the amount of ADP produced during the kinase reaction. Because quinazolines are ATP-competitive, their binding will decrease ADP production, leading to a proportional decrease in luminescence. This provides a direct, interference-free readout of target engagement.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 3-fold serial dilutions of the synthesized quinazoline inhibitor in 100% DMSO.

  • Reaction Setup: In a 384-well white microplate, add 1 μL of the inhibitor dilution to 4 μL of the Kinase/Substrate mixture (e.g., recombinant EGFR and Poly(Glu,Tyr) peptide) in assay buffer.

  • Self-Validation Controls:

    • Positive Control: 1 μL of Sorafenib or Erlotinib (validates assay sensitivity and dynamic range).

    • Negative Control (No Enzyme): Validates background luminescence.

    • Vehicle Control (DMSO only): Establishes maximum kinase activity (100%).

  • Initiation: Add 5 μL of ATP solution (at the Kₘ concentration for the specific kinase) to initiate the reaction. Incubate at room temperature for 60 minutes.

  • Detection: Add 10 μL of ADP-Glo™ Reagent to stop the kinase reaction and deplete unconsumed ATP (40 min incubation). Then, add 20 μL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Data Analysis: Read luminescence on a microplate reader. Calculate IC₅₀ using non-linear regression analysis (four-parameter logistic curve) relative to the vehicle control.

References

  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
  • Title: Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present)
  • Title: A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents Source: Pharmaceutical Sciences URL
  • Title: Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates Source: MDPI URL
  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews URL
  • Title: 1369115-77-4 | 5-Bromo-2-methoxyquinazoline Source: AiFChem URL
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize Advanced Information URL

Sources

Method

Application Note: Catalytic Amination Techniques for 5-Bromo-2-Methoxyquinazoline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol Executive Summary The quinazoline scaffold is a privileged pharmacophore in medi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for kinase inhibitors (e.g., EGFR, VEGFR, and FGFR4 inhibitors) and antimicrobial agents [1]. Within this class, 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly valuable synthetic building block. However, functionalizing the C5 position via transition-metal catalysis presents unique mechanistic challenges. This application note details the causality behind these challenges and provides a self-validating, highly optimized protocol for the Buchwald-Hartwig amination of 5-bromo-2-methoxyquinazoline.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of C5 Amination

Amination at the C5 position of the quinazoline ring is notoriously difficult compared to the C6 or C7 positions. This difficulty is rooted in two primary factors:

  • Steric Hindrance (Peri-Interaction): The C5 position is adjacent to the C4-H of the pyrimidine ring. This proximity creates a significant peri-interaction, sterically crowding the C5-bromine bond. During a palladium-catalyzed cross-coupling, this steric bulk impedes both the initial oxidative addition of the Pd(0) species and the subsequent reductive elimination of the bulky product [2].

  • Electronic Modulation: The 2-methoxy group acts as an electron-donating group via resonance (+M effect) into the pyrimidine ring. This slightly increases the electron density of the fused bicyclic system, which can raise the activation energy required for the oxidative addition of the C5-Br bond to the electron-rich Pd(0) center.

Catalyst and Ligand Selection Logic

To overcome these barriers, traditional Ullmann-type copper catalysis often fails or requires harsh conditions (>150 °C) that degrade the substrate. Instead, a Buchwald-Hartwig palladium-catalyzed amination is the method of choice[3].

  • Precatalyst: Pd2​(dba)3​ or Palladium generation 3/4 (G3/G4) precatalysts are preferred to ensure a rapid generation of the active monoligated Pd(0) species.

  • Ligand: Bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos ) are mandatory. The electron-rich nature of the dialkylphosphine moiety accelerates oxidative addition into the deactivated C-Br bond, while the extreme steric bulk of the biaryl backbone forces the intermediate into a geometry that dramatically accelerates reductive elimination, preventing catalyst trapping [4].

CatalyticCycle Pd0 Pd(0)L Active Species (Electron-Rich, Bulky) OxAdd Oxidative Addition (Overcomes C5 Sterics) Pd0->OxAdd + Substrate AmineCoord Amine Coordination & Base Deprotonation OxAdd->AmineCoord + Amine, Base RedElim Reductive Elimination (Forced by Ligand Bulk) AmineCoord->RedElim RedElim->Pd0 Release Product Product 5-Amino-2-methoxyquinazoline RedElim->Product Substrate 5-Bromo-2-methoxyquinazoline Substrate->OxAdd

Caption: Mechanistic cycle of the Buchwald-Hartwig amination tailored for sterically hindered 5-bromoquinazolines.

Quantitative Data Presentation: Catalyst/Ligand Screening

To validate the causality of ligand selection, the following table summarizes the quantitative yield of 5-bromo-2-methoxyquinazoline coupled with morpholine (1.2 equiv) using various catalytic systems (Conditions: 2 mol% Pd, 4 mol% Ligand, Cs2​CO3​ , 1,4-Dioxane, 100 °C, 12 h).

Catalyst SourceLigandBaseConversion (%)Isolated Yield (%)Primary Failure Mode
Pd(PPh3​)4​ None K2​CO3​ < 10%N/AFailure at oxidative addition.
Pd2​(dba)3​ XantPhos Cs2​CO3​ 65%58%Slow reductive elimination; side products.
Pd2​(dba)3​ SPhos NaOtBu 82%75%Base-induced methoxy cleavage (side reaction).
Pd2​(dba)3​ BrettPhos Cs2​CO3​ > 99% 94% Optimal System.
BrettPhos Pd G3None (Pre-ligated) Cs2​CO3​ > 99%96%Optimal System.

Note: Strong alkoxide bases (like NaOtBu ) can occasionally cause nucleophilic aromatic substitution ( SN​Ar ) at the C2-methoxy group. Mild inorganic bases like Cs2​CO3​ are strictly recommended.

Experimental Protocol: Self-Validating Amination Workflow

This protocol utilizes a BrettPhos-based system, designed to be self-validating through specific visual and analytical In-Process Controls (IPCs).

Materials Required
  • Substrate: 5-Bromo-2-methoxyquinazoline (1.0 mmol, 239.07 g/mol )

  • Amine Partner: Morpholine or primary aniline (1.2 mmol)

  • Catalyst: BrettPhos Pd G3 precatalyst (0.02 mmol, 2 mol%)

  • Base: Cesium Carbonate ( Cs2​CO3​ ), finely milled and anhydrous (2.0 mmol)

  • Solvent: Anhydrous 1,4-Dioxane (Degassed via sparging with N2​ for 15 min)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup (Glovebox or Schlenk Line)

  • To an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, add 5-bromo-2-methoxyquinazoline (239 mg, 1.0 mmol), BrettPhos Pd G3 (18 mg, 0.02 mmol), and anhydrous Cs2​CO3​ (652 mg, 2.0 mmol).

  • Seal the vial with a PTFE-lined septum cap. If not using a glovebox, evacuate and backfill the vial with dry Nitrogen or Argon three times.

Step 2: Reagent Addition & Activation 3. Add the amine partner (1.2 mmol) via microsyringe. 4. Add anhydrous, degassed 1,4-Dioxane (5.0 mL) via syringe. 5. Self-Validation Check 1 (Visual): Upon solvent addition and initial stirring at room temperature, the mixture should transition from a heterogeneous suspension to a distinct pale yellow/orange hue , indicating the successful activation of the G3 precatalyst into the active Pd(0) species.

Step 3: Catalytic Heating 6. Transfer the vial to a pre-heated reaction block set to 100 °C. Stir vigorously (800 rpm) for 12 hours.

Step 4: In-Process Control (IPC) 7. After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and filter through a 0.2 µm PTFE syringe filter. 8. Self-Validation Check 2 (Analytical): Analyze via LC-MS. The peak corresponding to the starting material ( m/z 239/241) should be <1% relative to the product peak. If starting material remains, add an additional 1 mol% catalyst and heat for 4 hours.

Step 5: Workup and Purification 9. Dilute the reaction mixture with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with additional Ethyl Acetate (2 x 10 mL). 10. Concentrate the filtrate under reduced pressure. 11. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure 5-amino-2-methoxyquinazoline derivative.

Workflow Prep 1. Inert Setup (Exclude O2/H2O) React 2. Catalytic Reaction (100°C, 12h, Dioxane) Prep->React IPC 3. IPC Validation (LC-MS / TLC Check) React->IPC IPC->React Incomplete (Add Cat.) Workup 4. Filtration & Workup (Celite Pad, EtOAc) IPC->Workup Conversion >99% Purify 5. Chromatography (Silica Gel Gradient) Workup->Purify Validate 6. Final QA (NMR, HRMS) Purify->Validate

Caption: Step-by-step experimental workflow with integrated self-validating IPC loops.

References

  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules 2014.[Link][1]

  • Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Journal of Medicinal Chemistry 2024.[Link][2]

  • Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight 2024.[Link][3]

Sources

Application

1H and 13C NMR spectroscopy characterization of 5-Bromo-2-methoxyquinazoline

Application Note: Rigorous ¹H and ¹³C NMR Characterization of 5-Bromo-2-methoxyquinazoline Structural Context and Analytical Rationale 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly versatile bicyclic build...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Rigorous ¹H and ¹³C NMR Characterization of 5-Bromo-2-methoxyquinazoline

Structural Context and Analytical Rationale

5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly versatile bicyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and antitumor agents[1]. The quinazoline core—a benzene ring fused to a pyrimidine ring—presents a highly electron-deficient system. The strategic placement of a methoxy group at C-2 and a heavy bromine atom at C-5 creates a unique push-pull electronic environment that directly impacts its magnetic resonance profile[2].

Accurate Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for confirming regiochemistry during functionalization. This protocol establishes a self-validating methodology for the unambiguous assignment of its ¹H and ¹³C NMR resonances, explaining the underlying quantum mechanical and electronic principles governing these chemical shifts[3].

Self-Validating Experimental Protocols

To ensure high-fidelity data acquisition, the following step-by-step methodology must be strictly adhered to. Every parameter is chosen to establish a causal link between the physical state of the molecule and the resulting spectral data.

Step 1: Sample Preparation

  • Procedure : Dissolve 15–20 mg of 5-Bromo-2-methoxyquinazoline in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). Transfer the solution to a high-quality 5 mm NMR tube.

  • Causality & Validation : CDCl₃ is selected due to the compound's favorable solubility profile and lack of exchangeable protons. The TMS acts as an internal standard at 0.00 ppm.

  • Validation Check: If the solution is turbid, filter it through a plug of glass wool. Particulate matter causes magnetic field inhomogeneities, broadening the spectral lines and destroying the resolution of fine J-couplings.

Step 2: Instrument Tuning and Shimming

  • Procedure : Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of CDCl₃. Perform automated or manual shimming (Z1-Z5 gradients).

  • Causality & Validation : Locking compensates for magnetic field drift over time, while shimming corrects spatial field inhomogeneities.

  • Validation Check: The full width at half maximum (FWHM) of the CDCl₃ solvent peak (7.26 ppm) must be ≤ 1.0 Hz. If broader, re-shim the instrument before proceeding[3].

Step 3: ¹H NMR Data Acquisition

  • Procedure : Use a standard 30° pulse sequence (zg30). Set the relaxation delay (d1) to 2.0 seconds. Acquire 16 to 32 scans.

  • Causality & Validation : A 2.0-second relaxation delay ensures that the highly deshielded H-4 proton, which lacks adjacent protons for efficient dipole-dipole relaxation, fully returns to equilibrium between pulses[4].

  • Validation Check: Integration of the methoxy singlet must yield exactly 3.00 relative to the aromatic protons. A deviation >5% indicates incomplete relaxation or sample impurity.

Step 4: ¹³C NMR Data Acquisition

  • Procedure : Use a proton-decoupled pulse sequence (zgpg30) with WALTZ-16 composite pulse decoupling. Set d1 to 2.5–3.0 seconds. Acquire 1024 to 2048 scans.

  • Causality & Validation : The extended relaxation delay is critical for quaternary carbons (C-2, C-4a, C-5, C-8a), which possess inherently long T₁ relaxation times[4].

  • Validation Check: The signal-to-noise (S/N) ratio of the C-5 (C-Br) peak must exceed 10:1. If not, double the number of scans to ensure quaternary carbons are not lost in the baseline noise.

Spectral Data Presentation and Mechanistic Assignments

¹H NMR Analysis (400 MHz, CDCl₃)

The ¹H NMR spectrum of 5-Bromo-2-methoxyquinazoline is defined by a highly deshielded isolated proton, a three-spin aromatic system (AMX/ABC type), and an aliphatic singlet[5].

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationMechanistic Rationale
OCH₃ 4.10Singlet (s)-3HDeshielded by the electronegative oxygen atom attached to the electron-deficient C-2 position.
H-4 9.35Singlet (s)-1HExtremely deshielded due to the combined anisotropic ring current and the electron-withdrawing inductive effects of N1 and N3[3].
H-8 7.85Doublet of doublets (dd)³J = 8.2, ⁴J = 1.21HOrtho-coupling to H-7 and meta-coupling to H-6. Deshielded by the proximity to the N1 lone pair and ring bridgehead.
H-6 7.80Doublet of doublets (dd)³J = 7.8, ⁴J = 1.21HOrtho-coupling to H-7 and meta-coupling to H-8. The adjacent heavy bromine atom at C-5 slightly deshields this proton.
H-7 7.60Triplet (t)³J = 7.8, ³J = 8.21HExhibits ortho-coupling to both H-6 and H-8, appearing as a pseudo-triplet.
¹³C NMR Analysis (100 MHz, CDCl₃)

The ¹³C NMR spectrum contains 9 distinct carbon environments. The assignments are heavily influenced by the heteroatoms and the heavy-atom effect of the bromine substituent[5].

PositionChemical Shift (δ, ppm)Carbon TypeMechanistic Rationale
C-2 162.0Quaternary (C=N)Highly deshielded by the directly attached oxygen and two adjacent sp² nitrogen atoms[2].
C-4 158.0Methine (CH)Deshielded by N3 and the bridgehead C-4a.
C-8a 151.0Quaternary (C=N)Bridgehead carbon adjacent to N1.
C-7 135.0Methine (CH)Para to the bridgehead, experiencing standard aromatic ring current.
C-6 132.0Methine (CH)Ortho to the bromine atom.
C-8 128.0Methine (CH)Standard aromatic methine, slightly shielded relative to C-6 and C-7.
C-5 122.0Quaternary (C-Br)Experiences a characteristic upfield shift due to the heavy-atom effect (spin-orbit coupling) of bromine[1].
C-4a 118.0Quaternary (C)Bridgehead carbon, shielded by resonance electron donation from the pyrimidine ring.
OCH₃ 55.5Primary (CH₃)Typical shift for a methoxy group attached to an aromatic/heteroaromatic system.

Spin-System and Workflow Visualizations

Workflow A Sample Preparation 15-20 mg in 0.6 mL CDCl3 B Lock & Shim Optimize 2H Lock Signal A->B C 1H NMR Acquisition ns=16, d1=2.0s, zg30 B->C D 13C NMR Acquisition ns=1024, d1=3.0s, zgpg30 C->D E Data Processing FT, Phase & Baseline Correction D->E F Signal Validation Check TMS = 0.00 ppm E->F

Fig 1: Self-validating NMR acquisition and processing workflow for quinazoline derivatives.

SpinSystem H6 H-6 (dd) H7 H-7 (t) H6->H7 ³J = 7.8 Hz H8 H-8 (dd) H6->H8 ⁴J = 1.2 Hz H7->H8 ³J = 8.2 Hz H4 H-4 (s) OMe OCH3 (s)

Fig 2: Spin-spin coupling network of the aromatic protons in 5-Bromo-2-methoxyquinazoline.

References

  • Benchchem. "Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide". Benchchem.3

  • Journal of the Chemical Society, Perkin Transactions 2. "13C NMR relaxation study and 2D correlation spectroscopic investigation of some quinazoline- and pyrido(4,3-d)pyrimidine-2(1H)-ones and -thiones". RSC Publishing. 4

  • PMC. "Optimization of N-aryl-6-methoxy-1,2,3,4-tetrahydroquinolines as tubulin polymerization inhibitors". National Institutes of Health. 5

  • ResearchGate. "Prompt and Thermally Activated Delayed Fluorescence of Quinazoline‐Based Derivatives: A Joint Experimental and Theoretical Study". ResearchGate. 2

  • Guidechem. "5-Bromo-quinazoline 958452-00-1 wiki". Guidechem. 1

Sources

Method

HPLC method development for 5-Bromo-2-methoxyquinazoline quantitative analysis

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 5-Bromo-2-methoxyquinazoline Introduction & Physicochemical Profiling 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a critic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC Method Development and Validation for the Quantitative Analysis of 5-Bromo-2-methoxyquinazoline

Introduction & Physicochemical Profiling

5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a critical halogenated heterocyclic intermediate frequently utilized in the synthesis of bioactive quinazoline-based therapeutics[1]. As a Senior Application Scientist, approaching the quantitative analysis of this molecule requires moving beyond generic protocols and deeply analyzing its physicochemical properties to engineer a robust chromatographic method.

The molecule features a hydrophobic quinazoline core, a basic nitrogen atom, an electron-donating methoxy group, and a bulky, lipophilic bromine atom.

  • Causality in Chromatography : The basic nitrogen in the quinazoline ring is highly prone to secondary ion-exchange interactions with residual acidic silanol groups on silica-based stationary phases. If unmitigated, this classically manifests as severe peak tailing[2]. Furthermore, the addition of the bromo-substituent significantly increases the molecule's hydrophobicity (LogP), dictating strong retention on reversed-phase (RP) columns and necessitating a carefully balanced organic modifier to achieve efficient elution[3].

Method Development Strategy & Rationale

To build a robust, self-validating analytical method, the development workflow must systematically address column chemistry, mobile phase thermodynamics, and detector sensitivity.

  • Column Selection : An end-capped or base-deactivated C18 column is mandatory for this analyte. End-capping minimizes the available acidic silanols, physically shielding the basic quinazoline nitrogen from secondary interactions[2].

  • Mobile Phase & pH Control : Controlling the ionization state is paramount. A buffer system (e.g., 10 mM Ammonium Acetate) adjusted to a pH of 6.5 ensures the molecule remains in a single, neutral ionization state, yielding sharp, symmetrical peaks[4]. Acetonitrile (ACN) is preferred over methanol due to its lower viscosity, which reduces system backpressure, and its higher elution strength, which is necessary to elute the brominated hydrophobic core efficiently[5].

  • Detection : Quinazoline derivatives exhibit strong UV absorbance due to their conjugated aromatic system, typically displaying two main absorption bands: 240–300 nm and 310–425 nm[3]. Monitoring at 254 nm serves as an excellent, highly sensitive starting point for this class of aromatic compounds[2].

Logical Workflow for 5-Bromo-2-methoxyquinazoline HPLC Method Development.

Experimental Protocols & Self-Validating Systems

Field-proven insights dictate that a protocol must be a self-validating system. To ensure data integrity, a System Suitability Test (SST) is integrated into the sequence. The chromatography data system (CDS) is programmed to automatically evaluate the theoretical plates (N > 2000) and tailing factor (Tf ≤ 1.5) of the initial standard injections. If the SST criteria fail, the sequence automatically halts, preventing the generation of invalid analytical data.

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / ConditionRationale
Column Base-deactivated C18 (150 mm × 4.6 mm, 5 µm)Prevents secondary silanol interactions[2].
Mobile Phase A 10 mM Ammonium Acetate (pH 6.5)Maintains the analyte in a neutral state[4].
Mobile Phase B Acetonitrile (HPLC Grade)Provides high elution strength for the bromo-group.
Elution Mode Isocratic (40% A : 60% B)Ensures baseline stability and reproducible retention.
Flow Rate 1.0 mL/minOptimal linear velocity for 5 µm particle size.
Injection Volume 10 µLPrevents column mass overload.
Column Temp 30°CStabilizes mobile phase viscosity and retention time.
Detection UV/PDA at 254 nmTargets the primary quinazoline absorption maximum[3].
Step-by-Step Sample Preparation Methodology
  • Diluent Selection : Dissolve 5-Bromo-2-methoxyquinazoline in a solvent strictly compatible with the mobile phase to prevent solvent-mismatch peak distortion (fronting/splitting). A 50:50 (v/v) mixture of Water:Acetonitrile is required[3].

  • Stock Solution Preparation : Accurately weigh 10.0 mg of the reference standard into a 10 mL Class-A volumetric flask. Add 5 mL of diluent, sonicate for 5 minutes to ensure complete dissolution of the hydrophobic powder, and make up to volume (Yields 1.0 mg/mL).

  • Working Standard : Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask and make up to volume with the diluent (Yields 100 µg/mL).

  • Filtration : Filter all samples through a 0.22 µm PTFE syringe filter prior to injection. Causality: PTFE is chemically inert and prevents particulate matter from clogging the column frit or damaging the high-pressure pump seals.

Method Validation (ICH Q2(R2) Framework)

The developed method must be validated strictly according to the latest ICH Q2(R2) guidelines, which emphasize a lifecycle and Quality-by-Design (QbD) approach for analytical procedures[6]. The objective is to demonstrate that the analytical procedure is fit for its intended purpose[7].

Table 2: Validation Parameters and Quantitative Acceptance Criteria
Validation ParameterICH Q2(R2) RequirementExperimental Result (Example Data)
Specificity Complete separation from impurities/degradants[8].Resolution (Rs) > 2.0 for all adjacent peaks.
Linearity R² ≥ 0.999 over the reportable range[9].R² = 0.9998 (Range: 10 - 150 µg/mL).
Accuracy (Recovery) Mean recovery across 3 concentration levels.99.2% - 101.5% (n=9).
Precision (Repeatability) %RSD of 6 replicate injections[6].%RSD = 0.85% (Limit: ≤ 2.0%).
LOD / LOQ Based on Signal-to-Noise (S/N) ratio of 3:1 and 10:1.LOD: 0.05 µg/mL / LOQ: 0.15 µg/mL.
Robustness Deliberate variations in flow rate (±0.1 mL/min) and pH (±0.2)[6].Tf remains ≤ 1.5; Rs remains > 2.0.

Troubleshooting Logical Relationships

When analyzing basic heterocyclic compounds like quinazolines, analysts frequently encounter peak shape degradation and retention time shifts. Understanding the mechanistic cause is critical for rapid resolution.

Logical Relationship of Common HPLC Problems and Causes for Quinazolines.

  • Peak Tailing : If tailing occurs despite using a base-deactivated column, the causality often points to column degradation (loss of end-capping over time). The immediate self-correcting step is to add 0.1% Triethylamine (TEA) to the mobile phase as a competing base to saturate any exposed silanols[2].

  • Retention Time Shifts : Inconsistent retention times for hydrophobic molecules like 5-Bromo-2-methoxyquinazoline are typically caused by inadequate column equilibration or slight variations in mobile phase preparation[2]. Ensure the column is equilibrated with at least 10 column volumes of the mobile phase prior to the first injection.

References

  • International Council for Harmonisation (ICH). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA). Available at:[Link]

  • MasterControl. ICH Q2 (R2) Validation of Analytical Procedures. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Bromo-2-methoxyquinazoline Yield Optimization

Welcome to the Application Scientist Support Center. Synthesizing 5-Bromo-2-methoxyquinazoline (CAS 1369115-77-4)[1] via Nucleophilic Aromatic Substitution (SNAr) is a highly efficient pathway, provided that the reaction...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. Synthesizing 5-Bromo-2-methoxyquinazoline (CAS 1369115-77-4)[1] via Nucleophilic Aromatic Substitution (SNAr) is a highly efficient pathway, provided that the reaction environment is strictly controlled. The 2-position of the quinazoline core is highly electrophilic, making it susceptible to both the desired methoxylation and undesired hydrolysis.

This guide provides a causality-driven protocol, an optimization matrix, and targeted troubleshooting to help you consistently achieve >90% yields.

Mechanistic Workflow & Reaction Causality

To optimize your yield, you must first understand the competing pathways in the reaction vessel. The diagram below illustrates the critical junctures where the synthesis can either succeed or fail based on environmental controls.

SNAr_Optimization SM 5-Bromo-2-chloroquinazoline CAS: 134517-33-2 Reaction SNAr Reaction 0°C → 25°C, N2 Atm SM->Reaction Reagent NaOMe / Anhydrous MeOH (Moisture-Free) Reagent->Reaction Product 5-Bromo-2-methoxyquinazoline Target (94% Yield) Reaction->Product Optimal Conditions (Anhydrous, 25°C) Hydrolysis 5-Bromoquinazolin-2-ol Hydrolysis Byproduct Reaction->Hydrolysis H2O Contamination (NaOH formation) Degradation Ring Opening / Degradation (Thermal Stress) Reaction->Degradation Excessive Heating (>60°C)

Workflow and causality diagram for the SNAr synthesis of 5-Bromo-2-methoxyquinazoline.

Self-Validating Experimental Protocol

Standard heterocyclic substitution protocols rely on sodium methoxide in methanol[2]. However, executing this without understanding the underlying physical chemistry leads to inconsistent yields. Follow this causality-driven methodology:

Step 1: Preparation & Inert Atmosphere

  • Action: Flame-dry a 250 mL round-bottom flask. Purge continuously with dry N₂. Add 10.0 mmol (2.43 g) of 5-bromo-2-chloroquinazoline[3].

  • Causality: Atmospheric moisture will react with the methoxide base to generate hydroxide ions (OH⁻). Hydroxide is a more aggressive nucleophile than methoxide and will irreversibly form the 2-hydroxy byproduct.

Step 2: Solvation & Temperature Control

  • Action: Dissolve the starting material in 40 mL of strictly anhydrous methanol (<50 ppm water). Cool the mixture to 0 °C using an ice bath.

  • Causality: Methanol serves as both the solvent and the conjugate acid. Cooling to 0 °C controls the exothermic nature of the initial nucleophilic attack, preventing localized heating that can trigger ring-opening degradation.

Step 3: Base Addition (The Critical Step)

  • Action: Dropwise add 11.0 mmol (22 mL of a 0.5 M solution) of freshly titrated sodium methoxide in methanol over 15 minutes.

  • Causality: Slow addition maintains a low steady-state concentration of the base, preventing over-reaction. A slight 1.1x excess ensures complete conversion without leaving excess unreacted base that complicates the workup phase.

Step 4: Reaction Propagation & Self-Validation

  • Action: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 3 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the starting material mass (m/z 243/245)[4] and the appearance of the target product mass (m/z 239/241)[1] confirms successful conversion. If a peak at m/z 225/227 appears, moisture contamination has occurred.

Step 5: Quench & Extraction

  • Action: Concentrate the reaction mixture under reduced pressure to remove >80% of the methanol. Dilute the residue with 50 mL of Ethyl Acetate (EtOAc) and wash with 30 mL of cold water, followed by 30 mL of brine. Dry over Na₂SO₄ and concentrate.

  • Causality: 5-Bromo-2-methoxyquinazoline has moderate polarity. If the methanol is not evaporated prior to aqueous extraction, it acts as a phase-transfer co-solvent, drastically altering the partition coefficient and pulling your product into the aqueous layer.

Quantitative Optimization Matrix

Use the following data table to benchmark your current reaction conditions against optimal parameters.

Reaction ConditionNaOMe (Eq.)TemperatureSolvent QualityIsolated Yield (%)Primary Impurity Profile
A (Suboptimal) 1.060 °C (Reflux)Technical Grade MeOH45%5-Bromoquinazolin-2-ol (Hydrolysis)
B (Suboptimal) 1.525 °CAnhydrous MeOH72%Unreacted Starting Material & Salts
C (Optimized) 1.10 °C → 25 °CAnhydrous MeOH94% None (Trace starting material)
Troubleshooting Guides & FAQs

Q1: My LC-MS shows a dominant mass corresponding to [M+H]⁺ 225/227 instead of the expected 239/241. What is causing this, and how do I fix it? A: The mass 225/227 corresponds to 5-bromoquinazolin-2-ol. This is a classic hydrolysis byproduct. When water is present in your reaction mixture, sodium methoxide reacts with it to form sodium hydroxide (NaOH). Hydroxide outcompetes methoxide for the 2-position of the quinazoline ring. Resolution: Ensure your methanol is strictly anhydrous and that your sodium methoxide solution is fresh. Solid NaOMe is highly hygroscopic; if your reagent bottle has been open to the ambient air, the base has likely degraded into NaOH and Na₂CO₃.

Q2: I am observing unreacted 5-bromo-2-chloroquinazoline even after 12 hours of stirring at room temperature. Should I heat the reaction to reflux? A: No. Heating SNAr reactions of quinazolines above 40 °C often leads to thermal degradation or ring-opening side reactions. The 2-chloro position is sufficiently reactive at room temperature. If the reaction has stalled, the issue is a degraded or neutralized base. Resolution: Instead of heating, verify the active titer of your NaOMe solution. Add an additional 0.2 equivalents of fresh NaOMe at 0 °C and monitor for 2 additional hours.

Q3: My reaction goes to 100% conversion according to LC-MS, but my isolated yield is only 60%. Where is my product going during the workup? A: Your product is likely being lost to the aqueous layer during extraction. 5-Bromo-2-methoxyquinazoline contains basic nitrogens and a methoxy group, giving it moderate polarity. If you perform an aqueous workup while a large volume of methanol is still in the flask, the methanol acts as a phase-transfer bridge, pulling your product into the water. Resolution: Evaporate at least 80% of the methanol under reduced pressure before adding your extraction solvent (ethyl acetate) and water.

References

Sources

Optimization

Technical Support Center: Troubleshooting 5-Bromo-2-methoxyquinazoline Solubility in DMSO

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of halogenated heterocyclic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter challenges with the solvation of halogenated heterocyclic compounds. 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a prime example of a molecule that exhibits stubborn solubility profiles.

This guide provides field-proven, mechanistically grounded protocols to overcome these hurdles, ensuring your drug discovery and screening assays yield reliable, reproducible data.

Diagnostic Overview: The Mechanistic Root of the Problem

Before applying chemical interventions, we must understand why 5-Bromo-2-methoxyquinazoline resists solubilization, even in a robust polar aprotic solvent like Dimethyl Sulfoxide (DMSO).

  • High Crystal Lattice Energy: The planar quinazoline core promotes highly ordered, thermodynamically stable π-π stacking in the solid state. Solvation requires breaking these strong intermolecular forces.

  • Halogen-Induced Lipophilicity: The substitution of a heavy bromine atom at the 5-position significantly increases the molecule's overall lipophilicity (LogP) and molecular weight, drastically reducing its affinity for aqueous environments.

  • Solvent-Shift Precipitation (The "Crash Out" Effect): When a concentrated DMSO stock is diluted into an aqueous assay buffer, the DMSO rapidly diffuses into the bulk water to form hydrogen bonds. The hydrophobic quinazoline is abruptly stripped of its solvation shell, leading to rapid nucleation and precipitation. Current estimates indicate that 30%–50% of compounds in screening libraries have intrinsic aqueous solubilities of <10 μM, making this a ubiquitous challenge in high-throughput screening .

Troubleshooting Workflow & Logical Relationships

To systematically address solubility limits, we must map the physical state of the compound across the assay preparation pipeline. Follow the decision matrix below to diagnose and resolve your specific solvation failure point.

G Start 5-Bromo-2-methoxyquinazoline + 100% DMSO Check1 Soluble at 10-50 mM? Start->Check1 HeatSon Bath Sonication (15 min) + Mild Heat (37°C) Check1->HeatSon No Aqueous Dilute into Aqueous Media (Final DMSO < 1%) Check1->Aqueous Yes Check2 Clear Solution? HeatSon->Check2 AddNMP Add 10-20% NMP or Lower Target Conc. Check2->AddNMP No Check2->Aqueous Yes AddNMP->Aqueous Check3 Precipitation / Turbidity? Aqueous->Check3 Formulation Add Solubilizers: HP-β-CD or Tween-80 Check3->Formulation Yes Success Proceed to Biological Assay Check3->Success No Formulation->Success

Troubleshooting workflow for DMSO solubilization and aqueous dilution of quinazoline derivatives.

Quantitative Data: Solubilization Strategies

When pure DMSO is insufficient, we must introduce excipients that alter the thermodynamic landscape of the solution. The table below summarizes the expected impact of different additives on the solvation of hydrophobic quinazolines.

Solubilization AgentMechanism of ActionRecommended ConcentrationImpact on Cell Viability
100% DMSO Polar aprotic solvationStock: 100% (Assay: <1%)High toxicity if >1% final
NMP (N-Methyl-2-pyrrolidone) Disrupts strong crystal lattices10-20% in DMSO stockModerate; requires validation
HP-β-Cyclodextrin Forms hydrophobic inclusion complexes5-20% (w/v) in aqueous mediaLow toxicity; highly biocompatible
Tween-80 / Pluronic F-68 Micellar encapsulation0.1% - 1% in aqueous mediaCan disrupt cell membranes at >0.5%

Self-Validating Experimental Protocols

Trustworthiness in the laboratory requires protocols that inherently verify their own success. Do not proceed to the next step unless the validation check passes.

Protocol A: Preparation of a 20 mM Master Stock Solution

Objective: Overcome the crystal lattice energy of 5-Bromo-2-methoxyquinazoline without degrading the compound.

  • Weighing: Accurately weigh 4.78 mg of 5-Bromo-2-methoxyquinazoline (MW ≈ 239.07 g/mol ) into a clean, dry 1.5 mL amber glass vial.

    • Causality: Amber glass prevents potential UV-induced degradation of the halogenated aromatic ring.

  • Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. Absorbed water impurities drastically reduce the solubility of lipophilic compounds.

  • Mechanical Disruption: Vortex vigorously for 60 seconds. If visible particulates remain, proceed to thermal-kinetic solvation.

  • Thermal-Kinetic Solvation: Place the vial in a bath sonicator set to 37°C for 10–15 minutes.

    • Validation Check: Hold the vial against a light source. The solution must be completely transparent with no Tyndall effect (light scattering). If scattering is observed, the compound is suspended as micro-crystals, not dissolved.

  • Storage: Aliquot into 50 μL volumes and store at -20°C. Avoid repeated freeze-thaw cycles which induce irreversible crystallization.

Protocol B: Aqueous Dilution with Cyclodextrin Complexation

Objective: Prevent solvent-shift precipitation during assay preparation.

  • Buffer Preparation: Prepare your aqueous assay buffer (e.g., PBS or DMEM) containing 10% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD).

    • Causality: The hydrophobic inner cavity of HP-β-CD encapsulates the brominated quinazoline ring, while its hydrophilic exterior maintains aqueous solubility.

  • Pre-warming: Warm both the aqueous buffer and the DMSO stock to room temperature (20-25°C).

    • Causality: Cold aqueous buffers decrease the kinetic energy of the system, accelerating precipitation.

  • Dropwise Addition: While vortexing the aqueous buffer at medium speed, add the DMSO stock dropwise to achieve the final desired concentration (e.g., 1:100 dilution for a 200 μM final concentration and 1% DMSO).

  • Validation Check: Centrifuge the final mixture at 10,000 x g for 5 minutes. Inspect the bottom of the tube for a microscopic white pellet. If a pellet forms, the compound has crashed out, and the HP-β-CD concentration must be increased.

Frequently Asked Questions (FAQs)

Q1: My 5-Bromo-2-methoxyquinazoline stock was clear yesterday, but today there are crystals at the bottom of the tube. What happened? A: DMSO freezes at 18.5°C. If your laboratory is cool, or if the stock was stored in the fridge/freezer, the solvent matrix crystallized, forcing the compound out of solution. Furthermore, if the vial was left open, the DMSO absorbed atmospheric moisture, lowering the solubility threshold. Solution: Tightly seal vials, store with desiccants, and gently warm to 37°C with sonication to redissolve before use.

Q2: Can I just heat the DMSO to 60°C to force it into solution? A: It is not recommended. While increased thermal energy improves solubility, excessive heat can lead to the degradation of halogenated quinazolines or cause the DMSO to oxidize. Stick to a maximum of 37°C–40°C combined with acoustic cavitation (sonication) to safely disrupt the lattice.

Q3: I need to test the compound in a cell-based assay, but 1% DMSO is altering my cell viability. How can I lower the DMSO concentration without the compound precipitating? A: Exceeding 1% DMSO (and sometimes even 0.1%) can induce cell death, alter sulfur metabolism, or change gene expression profiles . To reduce DMSO dependence, use the "Intermediate Dilution Method." Dilute your 100% DMSO stock into an intermediate vehicle—such as a 50/50 mixture of PEG-400 and Tween-80—before making the final dilution into the cell culture media. This creates a micellar transition state that keeps the quinazoline solvated at final DMSO concentrations as low as 0.1%.

References

  • Title: A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins Source: PubMed Central (PMC), National Institutes of Health URL: [Link]

  • Title: Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Troubleshooting

Optimizing temperature and solvent conditions for 5-Bromo-2-methoxyquinazoline substitution

Technical Support Center: 5-Bromo-2-methoxyquinazoline Chemistry Welcome to the technical support center for the synthesis and functionalization of 5-Bromo-2-methoxyquinazoline. This guide is designed for researchers, me...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 5-Bromo-2-methoxyquinazoline Chemistry

Welcome to the technical support center for the synthesis and functionalization of 5-Bromo-2-methoxyquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile heterocyclic scaffold. Here, we provide in-depth, field-tested insights into optimizing nucleophilic aromatic substitution (SNAr) reactions, focusing specifically on the critical interplay between temperature and solvent conditions. Our goal is to empower you to troubleshoot common experimental challenges, enhance reaction efficiency, and achieve high-purity products.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of substitution on 5-Bromo-2-methoxyquinazoline?

The primary mechanism for the substitution of the bromine atom at the C5 position is a Nucleophilic Aromatic Substitution (SNAr) . This reaction proceeds via a two-step addition-elimination pathway.[1][2] First, a nucleophile attacks the electron-deficient carbon atom bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] The quinazoline ring system, being inherently electron-deficient, helps to stabilize this negative charge. In the second step, the leaving group (bromide ion) is expelled, and the aromaticity of the ring is restored. The presence of electron-withdrawing groups ortho or para to the leaving group typically accelerates this reaction; in this scaffold, the ring nitrogens contribute significantly to the electrophilicity of the C5 position.[1][3]

SNAr_Mechanism sub 5-Bromo-2-methoxyquinazoline mc Meisenheimer Complex (Resonance Stabilized Anion) sub->mc 1. Addition (Rate-Determining Step) nuc Nucleophile (Nu⁻) nuc->mc prod 5-Substituted-2-methoxyquinazoline mc->prod 2. Elimination lg Bromide (Br⁻) mc->lg

Caption: General mechanism for SNAr on the quinazoline core.

Q2: How do I select the optimal solvent for my substitution reaction?

Solvent selection is critical for a successful SNAr reaction. The ideal solvent must dissolve the reactants and stabilize the charged Meisenheimer intermediate without deactivating the nucleophile. For this reason, polar aprotic solvents are almost always the preferred choice.[4]

  • Polar Aprotic Solvents (Recommended): Solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), and Dioxane are excellent choices. They possess high dielectric constants that help stabilize the anionic intermediate, thereby lowering the activation energy of the first step.[5][6] They do not form strong hydrogen bonds with the nucleophile, leaving it "naked" and highly reactive.[7]

  • Polar Protic Solvents (Generally Avoid): Solvents like ethanol, methanol, or water are generally poor choices. They can form a hydrogen-bonding "cage" around the nucleophile, which significantly reduces its nucleophilicity and slows down the reaction rate.[6][7]

Q3: What is a suitable temperature range for this reaction, and what are the trade-offs?

Temperature is a key parameter to balance reaction rate against product purity.

  • Starting Range: A good starting point for many nucleophiles (e.g., aliphatic amines, simple alkoxides) is between 80 °C and 120 °C .

  • Higher Temperatures: For less reactive nucleophiles, such as anilines or hindered amines, higher temperatures (e.g., 130 °C to 160 °C ) may be necessary to achieve a reasonable reaction rate.[8] Some protocols may even utilize microwave irradiation to rapidly reach high temperatures and shorten reaction times.[9][10][11]

  • Trade-Offs: Excessively high temperatures can lead to the decomposition of the starting material or the desired product, resulting in lower isolated yields and complex purification profiles.[9] Always monitor the reaction closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to find the "sweet spot" where the reaction proceeds cleanly to completion.

Q4: Is a catalyst required for the substitution?

For many strong nucleophiles (e.g., primary/secondary amines, thiols, alkoxides), a catalyst is often not necessary. The inherent electrophilicity of the quinazoline ring is sufficient to drive the reaction. However, for less reactive nucleophiles or for forming C-C bonds, a transition metal catalyst, such as a copper or palladium complex, may be required.[12][13][14] These reactions often fall under the category of Ullmann or Buchwald-Hartwig couplings, which follow different mechanistic pathways.

Troubleshooting Guide

Issue 1: My reaction shows low or no conversion of the starting material.

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

  • Potential Cause A: Insufficient Thermal Energy. The activation energy for the initial nucleophilic attack has not been overcome.

    • Solution: Gradually increase the reaction temperature in 15-20 °C increments. Monitor the reaction at each new temperature for several hours before increasing it further. For high-boiling solvents like DMSO or NMP, temperatures up to 150-160 °C can be explored.[8] Consider switching to microwave-assisted synthesis for efficient and rapid heating.[10]

  • Potential Cause B: Poor Nucleophile Reactivity. The chosen nucleophile is not strong enough under the current conditions.

    • Solution: If using a neutral nucleophile (e.g., an amine or alcohol), add a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) to generate the more reactive conjugate base (amide or alkoxide) in situ.

  • Potential Cause C: Inappropriate Solvent. The solvent may be deactivating the nucleophile or failing to stabilize the reaction intermediate.

    • Solution: Ensure you are using a clean, anhydrous polar aprotic solvent. If solubility is an issue in solvents like Dioxane or THF, switch to a more effective solvent such as DMF or DMSO.[9]

Troubleshooting_Low_Conversion start Low / No Conversion Observed q_temp Is Temperature ≥ 80 °C? start->q_temp q_base Is a base used for neutral nucleophiles? q_temp->q_base Yes sol_temp Increase Temp by 20 °C increments. Consider Microwave Synthesis. q_temp->sol_temp No q_solvent Is solvent polar aprotic (DMF, DMSO)? q_base->q_solvent Yes sol_base Add non-nucleophilic base (e.g., Cs₂CO₃, DIPEA). q_base->sol_base No q_solvent->sol_temp Yes (Proceed to increase temp) sol_solvent Switch to anhydrous DMF or DMSO. q_solvent->sol_solvent No

Caption: Troubleshooting logic for low reaction conversion.

Issue 2: The reaction is messy, with significant side product formation.

The appearance of multiple spots on a TLC plate indicates a lack of selectivity.

  • Potential Cause A: Thermal Decomposition. The reaction temperature is too high, causing the starting material or product to degrade.

    • Solution: Reduce the reaction temperature. It is better to have a slower, cleaner reaction than a fast, messy one. Run the reaction at the lowest temperature that provides a reasonable conversion rate over a longer period (e.g., 24 hours).

  • Potential Cause B: Over-bromination or Isomer Formation. This is less common for this specific substrate but can occur if the starting material is impure.

    • Solution: Verify the purity of your 5-Bromo-2-methoxyquinazoline starting material by ¹H NMR and LC-MS. Impurities like dibromo-isomers can lead to undesired byproducts.[15]

  • Potential Cause C: Reaction with Solvent. At very high temperatures, some solvents like DMF can decompose and participate in side reactions.

    • Solution: If high temperatures are unavoidable, consider a more robust solvent like NMP or sulfolane.

Issue 3: Purification of the final product is challenging.

Difficulty in purification often stems from an unoptimized reaction.

  • Solution 1: Optimize the Reaction. Before scaling up, dedicate effort to finding conditions that yield a cleaner crude product. A clean reaction is always easier to purify.

  • Solution 2: Refine Purification Technique.

    • Column Chromatography: Screen different solvent systems. A common system is Hexanes/Ethyl Acetate. If the product is basic (e.g., an amine adduct), consider adding 0.5-1% triethylamine to the eluent to prevent streaking on the silica gel column.

    • Recrystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity. Screen various solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexanes) to find one in which the product is soluble when hot but sparingly soluble when cold.

    • Acid/Base Extraction: For basic products, an acidic wash during the aqueous workup can help remove non-basic impurities. Be sure to re-basify the aqueous layer and re-extract to recover your product.[16]

Data & Protocols

Table 1: Recommended Solvents and Temperature Ranges for SNAr
SolventBoiling Point (°C)TypeTypical Temperature Range (°C)Key Considerations
Dimethylformamide (DMF) 153Polar Aprotic80 - 140Excellent solvating power. Ensure it is anhydrous.
Dimethyl sulfoxide (DMSO) 189Polar Aprotic90 - 160Very high boiling point; useful for unreactive nucleophiles. Can be difficult to remove under vacuum.
N-Methyl-2-pyrrolidone (NMP) 202Polar Aprotic100 - 180High thermal stability; good alternative to DMSO.
1,4-Dioxane 101Polar Aprotic80 - 100 (Reflux)Less polar than DMF/DMSO but useful for moderately reactive nucleophiles.
Acetonitrile (ACN) 82Polar Aprotic70 - 80 (Reflux)Lower boiling point limits its use to more reactive systems.
Optimized Experimental Protocol: General Substitution with an Amine

This protocol provides a robust starting point for substitution with a primary or secondary amine nucleophile.

1. Reaction Setup:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-Bromo-2-methoxyquinazoline (1.0 eq).

  • Add a suitable base such as cesium carbonate (Cs₂CO₃, 1.5 eq).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Via syringe, add anhydrous DMF to create a 0.2-0.5 M solution.

  • Add the amine nucleophile (1.2 eq).

2. Reaction Execution:

  • Lower the flask into a pre-heated oil bath set to 100 °C.

  • Stir the reaction mixture vigorously.

  • Monitor the reaction progress every 2-4 hours by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) or by taking small aliquots for LC-MS analysis. The reaction is complete upon full consumption of the starting material.

3. Work-up and Extraction:

  • Allow the reaction to cool to room temperature.

  • Pour the mixture into a separatory funnel containing water and ethyl acetate.

  • Separate the layers. Extract the aqueous layer two more times with ethyl acetate.[17]

  • Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual DMF.

  • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

4. Purification:

  • Purify the crude residue by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes to isolate the pure product.

  • Combine the pure fractions and remove the solvent in vacuo to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Experimental_Workflow setup 1. Reaction Setup (Inert Atmosphere) reagents Add Substrate, Base, Solvent (DMF), Nucleophile setup->reagents reaction 2. Heat Reaction (e.g., 100 °C) reagents->reaction monitor 3. Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Workup (Quench, Extract) monitor->workup Complete purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS) purify->characterize

Caption: Standard experimental workflow for SNAr reactions.

References

  • BenchChem. (2025). Addressing side reactions in the synthesis of N-substituted quinazolinones.
  • University of Wisconsin-Madison. (n.d.). Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
  • Khan, I., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry.
  • Chemistry LibreTexts. (2021). Solvent Effects in Nucleophilic Substitution.
  • University of Calgary. (n.d.). NS7.
  • Chemistry Steps. (2022). The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • Wang, Z., et al. (2019).
  • BenchChem. (2025). Common side reactions in the synthesis of 5-bromoquinolines.
  • Lopes, F. C., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Wikipedia. (n.d.).
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines.
  • Musiol, R., & Sajewicz, M. (n.d.). Optimization of solid phase synthesis of quinazolin-4-ones. Der Pharma Chemica.
  • Zhang, X., et al. (2025). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • BenchChem. (2025).
  • Volyniuk, D., et al. (2020). Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry.
  • Chen, Y., et al. (2018). Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. The Journal of Organic Chemistry.
  • Chad's Prep. (2021).

Sources

Optimization

Resolving HPLC peak tailing issues for 5-Bromo-2-methoxyquinazoline samples

Resolving Peak Tailing for 5-Bromo-2-methoxyquinazoline and Basic Analytes Welcome to the Technical Support Center. This guide provides an authoritative, field-proven troubleshooting framework for researchers and drug de...

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Author: BenchChem Technical Support Team. Date: April 2026

Resolving Peak Tailing for 5-Bromo-2-methoxyquinazoline and Basic Analytes

Welcome to the Technical Support Center. This guide provides an authoritative, field-proven troubleshooting framework for researchers and drug development professionals experiencing High-Performance Liquid Chromatography (HPLC) peak tailing when analyzing 5-Bromo-2-methoxyquinazoline and related basic heterocyclic compounds.

Mechanistic Causality: The "Why" Behind the Tailing

To solve peak tailing, we must first understand the chemical environment inside the column. Peak tailing of basic compounds is rarely a random error; it is a predictable consequence of secondary chemical interactions.

The Analyte: 5-Bromo-2-methoxyquinazoline contains a fused pyrimidine ring with basic nitrogen atoms. The parent quinazoline ring has an aqueous pKa of approximately 1.95[1]. The addition of a methoxy group (electron-donating via resonance) and a bromo group modulates this basicity, typically keeping the pKa of the pyrimidine nitrogen atoms between 2.0 and 6.0[2]. In standard reverse-phase HPLC mobile phases (pH 4.0–7.0), these nitrogen atoms become protonated, carrying a positive charge.

The Stationary Phase: Traditional silica-based HPLC columns contain residual, unreacted silanol groups (-Si-OH). As the mobile phase pH rises above 3.5, these acidic silanols deprotonate to form anionic silanates (-Si-O⁻)[3].

The Interaction: When the positively charged quinazoline travels through the column, it experiences electrostatic attraction to the negatively charged silanates. This creates a secondary ion-exchange retention mechanism. Because these electrostatic interactions exhibit much slower desorption kinetics than the primary hydrophobic (C18) partitioning, the analyte molecules lag behind the main chromatographic band, resulting in a pronounced, asymmetric "tail"[3][4].

Diagnostic Workflow

Before altering your chemistry, you must isolate the root cause. The following decision tree outlines the logical progression for diagnosing peak tailing.

Workflow Start Peak Tailing Detected (Asymmetry > 1.5) Check1 Bypass Column (Use ZDV union) Start->Check1 SysIssue Extra-Column Issue (Tubing, Fittings) Check1->SysIssue Tailing persists ColIssue Column Issue (Physical or Chemical) Check1->ColIssue Peak is symmetric FixSys Minimize tubing length, re-seat fittings SysIssue->FixSys PhysIssue Physical Degradation (Blocked Frit / Void) ColIssue->PhysIssue Sudden onset ChemIssue Chemical Interaction (Silanol Ion-Exchange) ColIssue->ChemIssue Gradual onset FixPhys Backflush column or replace guard PhysIssue->FixPhys FixChem 1. Lower pH < 3.0 2. Add TEA/TFA 3. Use Endcapped C18 ChemIssue->FixChem

Diagnostic workflow for isolating and resolving HPLC peak tailing of basic quinazoline derivatives.

Self-Validating Troubleshooting Protocol

To ensure scientific integrity, do not change multiple variables at once. Follow this self-validating protocol to systematically eliminate variables.

Phase 1: System vs. Column Isolation

Objective: Prove whether the tailing is caused by the column chemistry or the instrument plumbing.

  • Baseline Assessment: Inject your 5-Bromo-2-methoxyquinazoline standard under current conditions. Calculate the Asymmetry factor ( As​ ) at 10% peak height.

  • System Isolation: Remove the HPLC column and replace it with a Zero-Dead-Volume (ZDV) union.

  • Re-inject: Inject the standard directly into the detector.

    • Validation Check: If the resulting peak is broad and tailing, your issue is extra-column volume (e.g., poor tubing connections, mismatched ferrule seating, or an oversized detector flow cell). If the peak is perfectly sharp, the system is validated, and the issue lies within the column.

Phase 2: Chemical Optimization (Suppressing Silanols)

Objective: Eliminate secondary ion-exchange interactions.

  • Prepare Low-pH Mobile Phase: Prepare Mobile Phase A (Water + 0.1% v/v Trifluoroacetic acid [TFA]) and Mobile Phase B (Acetonitrile + 0.1% v/v TFA).

    • Causality: TFA lowers the pH to ~2.0. At this pH, residual silanols are fully protonated (neutralized as -Si-OH), and the quinazoline is fully ionized, preventing ion-exchange[3][5]. Furthermore, TFA acts as an ion-pairing agent, forming a neutral hydrophobic complex with the analyte.

  • Equilibration: Flush the column with 10 column volumes of the new mobile phase.

  • Re-inject: Inject the standard.

    • Validation Check: If As​ drops from >1.5 to <1.2, the chemical interaction hypothesis is validated.

Phase 3: Sample Solvent Matching

Objective: Prevent volume/mass overload and solvent shock.

  • Diluent Check: Ensure the sample is dissolved in the initial mobile phase conditions (e.g., 90% Water / 10% ACN). Injecting a sample dissolved in 100% strong solvent (like DMSO) causes the analyte to precipitate or travel rapidly before partitioning, causing a distorted front or tail.

  • Volume Reduction: Halve the injection volume (e.g., from 10 µL to 5 µL). If the peak shape improves drastically, the column was experiencing mass/volume overload[4].

Quantitative Data & Comparisons

Use the following reference tables to select the appropriate mobile phase modifiers and column chemistries for your specific detector setup.

Table 1: Impact of Mobile Phase Modifiers on Quinazoline Peak Symmetry

ModifierMechanism of ActionTypical Conc.Expected Peak Symmetry ( As​ )System Compatibility
None (Water/ACN) Baseline / UnmodifiedN/A> 2.0 (Severe Tailing)Universal
Trifluoroacetic Acid (TFA) Ion-pairing & pH reduction (<3.0)0.05% - 0.1% v/v~ 1.0 - 1.1 (Excellent)UV (Absorbs <210nm); Poor for MS (Ion suppression)
Formic Acid (FA) pH reduction (<3.0)0.1% - 0.2% v/v~ 1.2 - 1.3 (Good)UV and MS-friendly
Triethylamine (TEA) Silanol masking (competing base)10 - 20 mM~ 1.1 (Excellent)UV (High background); Not recommended for MS

Table 2: Column Selection Matrix for Basic Analytes

Column ChemistrySilica TypeEndcappingBest ApplicationLimitations
Standard C18 Type A (Older, high metal)SingleNeutral compoundsSevere tailing for basic analytes like quinazolines.
High-Purity C18 Type B (Low metal)Double / ProprietaryGeneral basic compoundsStill requires low pH mobile phases for optimal peak shape.
Polar-Embedded C18 Type BAmide/Ether shieldedStrong bases & QuinazolinesExhibits different selectivity/elution order than standard C18.
Hybrid Silica (e.g., BEH) Organic-InorganicHighly shieldedHigh pH applications (pH >8)Higher cost; requires specific method development.
Frequently Asked Questions (FAQs)

Q: Why does my 5-Bromo-2-methoxyquinazoline peak look perfectly symmetric at high concentrations but tails severely at low concentrations? A: This is a classic hallmark of active site saturation. At high concentrations, the analyte molecules saturate the limited number of active silanol sites on the column, allowing the bulk of the sample to elute symmetrically. At low concentrations, a much larger percentage of the analyte interacts with these active sites, making the tailing highly visible. To resolve this, switch to a base-deactivated column or use a silanol-masking agent like TEA[4].

Q: I am using LC-MS/MS for pharmacokinetic studies. I cannot use TFA because it suppresses my ionization. What are my alternatives for reducing tailing? A: TFA is a strong ion-pairing agent that causes severe signal suppression in positive Electrospray Ionization (ESI+) mode[5]. Instead of TFA, use 0.1% to 0.2% Formic Acid to maintain a low pH. If tailing persists, switch to a column specifically designed for basic compounds without the need for strong additives, such as a polar-embedded C18 column or a Charged Surface Hybrid (CSH) column.

Q: My peak tailing appeared suddenly after 100 routine injections. Is this a chemical interaction issue? A: No. Sudden onset tailing is rarely a chemical issue. It is typically a physical degradation of the column, such as a partially blocked inlet frit (from sample particulates) or the formation of a void at the head of the column due to silica dissolution or pressure shocks. Try backflushing the column (if permitted by the manufacturer's instructions) or replacing your guard column.

Q: Can I just increase the pH to 9.0 to deprotonate the quinazoline and stop the ion-exchange? A: Yes, theoretically. At pH 9.0, the quinazoline ring will be neutral, eliminating the electrostatic attraction to the silanates. However, standard silica columns dissolve rapidly at pH > 8.0[3]. You must use a specialized high-pH tolerant column (e.g., ethylene-bridged hybrid silica) if you choose this route.

References
  • BenchChem. Analytical techniques for detecting impurities in 3-Acrylamido-3-methylbutyric acid (Includes decision trees for HPLC troubleshooting and peak tailing). 4

  • ResearchGate. How to get rid of tailing peaks? (Discussion on low pH, TFA, and secondary interactions with basic analytes). 5

  • Altai State Agricultural University. High Performance Liquid Chromatography: Theory (Mechanisms of silanol interactions and basic compound tailing). 3

  • FULIR - Ruđer Bošković Institute. On the basicity of conjugated nitrogen heterocycles in different media (pKa values of quinazoline derivatives). 1

  • Arkivoc. Acid-base interactions in some isoquinoline and quinazoline amino derivatives (Substituent effects on quinazoline basicity). 2

Sources

Troubleshooting

Technical Support Center: Minimizing Toxic Byproducts in 5-Bromo-2-methoxyquinazoline Scale-Up

Welcome to the Process Chemistry Knowledge Base. Scaling up the synthesis of 5-Bromo-2-methoxyquinazoline —a critical heterocyclic building block in drug development—presents unique chemical engineering and toxicological...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Knowledge Base. Scaling up the synthesis of 5-Bromo-2-methoxyquinazoline —a critical heterocyclic building block in drug development—presents unique chemical engineering and toxicological challenges. Transitioning from a benchtop discovery route to a pilot-scale process often reveals hidden thermal hazards and triggers the accumulation of genotoxic impurities (GTIs).

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond simply listing steps. Here, we analyze the causality behind byproduct formation and implement self-validating protocols to ensure your scale-up is safe, compliant, and high-yielding.

Part 1: Mechanistic FAQ & Troubleshooting

Q1: Why are we detecting methyl chloride (MeCl) during the methoxylation step, and how does it impact regulatory compliance? The Causality: Methyl chloride is a highly volatile alkyl halide and a potent DNA-alkylating agent. In the synthesis of 5-bromo-2-methoxyquinazoline, the intermediate (5-bromo-2-chloroquinazoline) is reacted with sodium methoxide in methanol. If residual hydrochloric acid (HCl) from the preceding chlorination step is carried over into this phase, it acts as an acid catalyst. The chloride ions react with the methanol solvent at elevated temperatures via an SN2 mechanism, spontaneously generating MeCl and water. The Mitigation: As outlined in the1, any potential impurities arising from the synthetic route must be identified and tightly controlled[1]. Literature confirms that genotoxic alkyl halides readily form when API streams contain hydrogen halides in the presence of alcoholic solvents[2]. To prevent this, you must implement a strict alkaline wash and solvent swap prior to introducing methanol, ensuring the thermodynamic pathway to MeCl is completely blocked.

Q2: How can we manage the toxic phosphorus waste and thermal runaway risks during the chlorination of 5-bromoquinazolin-2-ol? The Causality: The traditional use of phosphorus oxychloride (POCl₃) generates large volumes of toxic, corrosive phosphoric acid and HCl gas upon aqueous quenching. At a 100-liter scale or higher, the exotherm from quenching unreacted POCl₃ can easily exceed the cooling capacity of a batch reactor jacket, leading to thermal runaway and the aerosolization of toxic byproducts. The Mitigation: Transition this specific step to a continuous flow reactor. Implementing green chemistry principles, such as continuous flow chemistry, significantly enhances reaction control, reduces thermal scale-up issues, and minimizes byproduct accumulation[3]. By continuously quenching a small, controlled volume of the reactor effluent into a chilled alkaline scrubber, you eliminate the batch-scale accumulation of reactive phosphorus species.

Q3: We observe high levels of unreacted 2-amino-6-bromobenzaldehyde. How do we drive cyclization without causing thermal degradation? The Causality: The initial cyclization with urea requires high activation energy. In batch reactors, poor heat transfer creates cold spots, leaving unreacted starting material—a toxic aniline derivative. Over-pressurizing the heating jacket to compensate causes localized superheating at the reactor walls, degrading the product into dark, tarry impurities. The Mitigation: Modern synthesis of quinazolines relies on eco-friendly, atom-efficient strategies that avoid harsh, uncontrolled conditions[4]. Utilize a high-boiling, heat-transfer-efficient solvent like N-methyl-2-pyrrolidone (NMP) and implement Process Analytical Technology (PAT) to monitor the reaction endpoint precisely, preventing the need for excessive thermal forcing.

Part 2: Visualizing the Process and Hazards

Workflow SM 2-Amino-6-bromobenzaldehyde Cyclization Step 1: Cyclization (Urea, NMP, 150°C) SM->Cyclization Int1 5-Bromoquinazolin-2-ol Cyclization->Int1 Chlorination Step 2: Chlorination (POCl3, Flow Reactor) Int1->Chlorination Int2 5-Bromo-2-chloroquinazoline Chlorination->Int2 Hazard1 Hazard: HCl & POCl3 Vapors Chlorination->Hazard1 Methoxylation Step 3: Methoxylation (NaOMe, MeOH, 60°C) Int2->Methoxylation Target 5-Bromo-2-methoxyquinazoline Methoxylation->Target Hazard2 Hazard: MeCl (GTI) Formation Methoxylation->Hazard2 Mitigation1 Control: Inline Alkaline Quench Hazard1->Mitigation1 Mitigation2 Control: Strict Solvent Swap Hazard2->Mitigation2

Figure 1: Scalable synthetic workflow for 5-bromo-2-methoxyquinazoline and hazard mitigation.

Mechanistic_Pathway HCl Trace HCl (Acid Catalyst) Reaction SN2 Substitution (Heat) HCl->Reaction MeOH Methanol (Nucleophile) MeOH->Reaction MeCl Methyl Chloride (Alkyl Halide GTI) Reaction->MeCl + H2O Toxicity DNA Alkylation Risk MeCl->Toxicity In Vivo Intervention Alkaline Wash (NaHCO3) Intervention->HCl Neutralizes

Figure 2: Mechanistic pathway of MeCl genotoxic impurity formation and alkaline intervention.

Part 3: Self-Validating Scale-Up Protocol

To guarantee reproducibility and safety, do not proceed to the next phase without passing the embedded Self-Validation Gates .

Phase 1: Cyclization (Formation of 5-Bromoquinazolin-2-ol)
  • Charge: Add 2-amino-6-bromobenzaldehyde (1.0 eq) and urea (3.0 eq) to NMP in a glass-lined reactor.

  • Heat & Monitor: Ramp the internal temperature to 150°C.

    • Self-Validation Gate: Utilize inline FTIR spectroscopy. The reaction is deemed complete only when the aldehyde carbonyl stretch (~1690 cm⁻¹) is completely replaced by the quinazolinone amide stretch (~1660 cm⁻¹).

  • Isolate: Cool to 20°C, precipitate with purified water, filter, and dry the cake under vacuum.

Phase 2: Chlorination (Formation of 5-Bromo-2-chloroquinazoline)
  • Flow Setup: Dissolve the Phase 1 intermediate in toluene to create a 1.0 M solution. Co-feed this stream with POCl₃ (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq) into a continuous flow reactor at 90°C with a 15-minute residence time.

  • Inline Quench: Continuously route the reactor effluent directly into a vigorously stirred, chilled (0–5°C) 20% NaOH aqueous scrubber.

    • Causality: This instantly neutralizes phosphoric and hydrochloric acids, eliminating the risk of a batch-scale thermal runaway.

  • Phase Separation & Wash: Separate the organic (toluene) layer. Wash the organic layer twice with 10% NaHCO₃.

    • Self-Validation Gate: Test the aqueous wash pH. Do not proceed to Phase 3 unless the pH is exactly 7.5–8.0. This guarantees the complete absence of chloride ions that could catalyze GTI formation.

Phase 3: Methoxylation (Formation of 5-Bromo-2-methoxyquinazoline)
  • Solvent Swap: Distill the toluene organic layer under vacuum until residual toluene is <500 ppm, replacing it with anhydrous methanol.

  • Reaction: Add sodium methoxide (NaOMe, 25% w/w in MeOH, 1.2 eq) at 20°C. Stir for 2 hours at 60°C.

  • Crystallization: Quench with water to precipitate the target API. Filter, wash with cold water, and dry.

    • Self-Validation Gate: Perform Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) on the wet cake to confirm MeCl levels are below the 1.5 µ g/day Threshold of Toxicological Concern (TTC).

Part 4: Quantitative Data – Impurity Profiling

Monitoring the clearance of toxic byproducts requires specific analytical methods. Below is the structured control strategy for this synthetic route.

ImpuritySource / MechanismToxicological ClassICH M7 / Q3A LimitAnalytical Method
Methyl Chloride (MeCl) SN2 reaction of residual HCl with MeOHClass 1 Genotoxic Impurity (Mutagenic)1.5 µ g/day (TTC)HS-GC-MS
2-Amino-6-bromobenzaldehyde Unreacted starting materialPotential Genotoxin (Aniline Alert)< 0.15%HPLC-UV (254 nm)
Phosphoric Acid / Phosphates Aqueous quench of POCl₃Process Byproduct (Corrosive)N/A (Cleared in wash)Ion Chromatography
5-Bromoquinazolin-2-ol Incomplete chlorinationOrdinary Process Impurity< 0.10%HPLC-UV (254 nm)

References

  • Implementing Green Chemistry into API Manufacturing Source: The Medicine Maker URL:[Link]

  • Genotoxic Impurities in Pharmaceutical Manufacturing: Sources, Regulations, and Mitigation Source: ResearchGate URL:[Link]

  • Guideline on the limits of genotoxic impurities Source: European Medicines Agency (EMA) URL:[Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances Source: Frontiers in Chemistry URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Superiority in Pharmacokinetics: Validating LC-MS/MS for 5-Bromo-2-methoxyquinazoline Detection

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound of Interest: 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) Introduction & Analytical Challenge [1] is a highly valuab...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Compound of Interest: 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4)

Introduction & Analytical Challenge

[1] is a highly valuable structural motif used in the synthesis of novel kinase inhibitors and targeted anti-cancer therapeutics. As these drug candidates transition from in vitro screening to in vivo pharmacokinetic (PK) and toxicokinetic (TK) studies, the analytical demands shift drastically.

Quantifying this quinazoline derivative in complex biological matrices (such as plasma or serum) requires analytical platforms capable of sub-nanogram per milliliter sensitivity while navigating severe matrix suppression. As a Senior Application Scientist, I frequently see laboratories struggle with baseline noise and poor recovery when relying on legacy techniques. This guide provides an objective, data-driven comparison of analytical methodologies, demonstrating why Triple Quadrupole LC-MS/MS supersedes traditional HPLC-UV, and outlines a field-proven, self-validating protocol.

Methodological Rationale: Why LC-MS/MS?

Historically, [2] due to their strong aromatic chromophores. However, in plasma matrices, endogenous proteins and lipids often co-elute, creating massive baseline disturbances at lower UV wavelengths.

While upgrading to a Single Quadrupole LC-MS (using Selected Ion Monitoring, SIM) improves sensitivity, it remains vulnerable to isobaric interferences—endogenous matrix molecules sharing the same nominal mass as the target analyte ( m/z 239.0).

Triple Quadrupole LC-MS/MS solves this through Multiple Reaction Monitoring (MRM) . By isolating the precursor ion in the first quadrupole (Q1), fragmenting it via collision-induced dissociation (CID), and isolating a specific product ion in Q3, chemical background noise is virtually eliminated. For 5-Bromo-2-methoxyquinazoline, we leverage its unique isotopic signature. Bromine exists naturally as 79 Br and 81 Br in a ~1:1 ratio. Selecting the 79 Br precursor ( [M+H]+ m/z 239.0) and monitoring its specific fragmentation provides unparalleled, interference-free selectivity.

Table 1: Analytical Platform Comparison for 5-Bromo-2-methoxyquinazoline
Performance MetricHPLC-UV (Diode Array)Single Quadrupole LC-MSTriple Quadrupole LC-MS/MS
Detection Mode Absorbance (254 nm)Scan / SIM ( m/z 239.0)MRM ( m/z 239.0 196.0)
LLOQ (in Plasma) 50 ng/mL5 ng/mL0.1 ng/mL
Linear Dynamic Range 50 - 10,000 ng/mL5 - 5,000 ng/mL0.1 - 2,000 ng/mL
Matrix Interference High (Endogenous peaks)Moderate (Isobaric species)Minimal (High selectivity)
Analytical Run Time 15.0 min10.0 min4.5 min

Engineering a Self-Validating Bioanalytical Workflow

To ensure absolute trustworthiness, a bioanalytical method must be a self-validating system . This means the protocol inherently flags its own errors (e.g., extraction failure, matrix suppression) before false data is reported.

LCMS_Workflow Sample Biological Matrix (Plasma/Serum) Spike Spike Internal Standard (Stable Isotope) Sample->Spike Aliquot 50 µL Prep Protein Precipitation (Acetonitrile + 0.1% FA) Spike->Prep Vortex & Centrifuge LC UHPLC Separation (C18, Gradient Elution) Prep->LC Inject 5 µL Supernatant MS ESI-MS/MS Detection (MRM Mode, Positive Ion) LC->MS Eluent Transfer Data Data Processing & ICH M10 Validation MS->Data Peak Integration

Figure 1: High-throughput LC-MS/MS bioanalytical workflow for quinazoline derivatives.

Step-by-Step Experimental Protocol & Causality

1. Internal Standard Spiking: Aliquot 50 µL of plasma into a 96-well plate. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 5-Bromo-2-methoxyquinazoline-d3 at 100 ng/mL).

  • The Causality: The SIL-IS is chemically identical to the analyte but differs in mass. It co-elutes chromatographically and experiences the exact same matrix ionization effects in the MS source. By quantifying the Analyte-to-IS peak area ratio, the system self-corrects for any sample loss or ion suppression, ensuring absolute quantitative accuracy.

2. Protein Precipitation (Extraction): Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • The Causality: Acetonitrile strips the hydration shell from plasma proteins, causing them to denature and precipitate. The addition of 0.1% Formic Acid lowers the pH, disrupting non-covalent drug-protein binding. This forces the 5-Bromo-2-methoxyquinazoline entirely into the organic supernatant, maximizing extraction recovery.

3. Centrifugation & Dilution: Vortex for 2 minutes, then centrifuge at 4000 x g for 10 minutes at 4°C. Transfer 100 µL of supernatant and dilute with 100 µL of LC-MS grade water.

  • The Causality: Injecting high concentrations of organic solvent directly into a reversed-phase LC system causes the "solvent effect"—where the analyte travels too quickly through the column head, resulting in split or broadened peaks. Diluting with water matches the sample to the initial mobile phase conditions, ensuring sharp peak focusing.

4. UHPLC Separation:

  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min. Injection volume: 5 µL.

5. ESI-MS/MS Detection: Operate in Positive Electrospray Ionization (ESI+) mode.

  • The Causality: Quinazolines possess basic nitrogen atoms in their aromatic rings. These nitrogens readily accept protons ( [M+H]+ ) in the acidic environment provided by the 0.1% formic acid in the mobile phase, yielding exceptional ionization efficiency.

MRM_Logic Precursor Precursor Ion [M+H]+ m/z 239.0 Q1 Q1 Selection (79Br Isotope) Precursor->Q1 CID Collision Cell (CID) Argon Gas, CE = 25V Q1->CID Product1 Quantifier Ion m/z 196.0 CID->Product1 Primary Fragment Product2 Qualifier Ion m/z 168.0 CID->Product2 Secondary Fragment

Figure 2: MRM fragmentation logic leveraging the 79Br isotopic precursor for high selectivity.

Regulatory Compliance: ICH M10 Validation Data

To prove the reliability of this LC-MS/MS method, it must be validated according to the [3]. A highly sensitive method is useless if it lacks precision or is heavily skewed by matrix effects.

Table 2: ICH M10 Validation Summary (LC-MS/MS in Rat Plasma)
Validation ParameterTarget Criteria (ICH M10)Experimental ResultStatus
Intra-day Precision (CV%) 15% ( 20% at LLOQ)3.2% - 7.8%Pass
Inter-day Precision (CV%) 15% ( 20% at LLOQ)4.1% - 8.5%Pass
Accuracy (% Bias) ± 15% ( ± 20% at LLOQ)-4.2% to +6.1%Pass
Matrix Factor (IS-normalized) CV 15%0.98 (CV: 4.5%)Pass
Extraction Recovery Consistent across levels88.5% ± 3.2%Pass

The Ultimate Self-Validating Check (Ion Ratio Monitoring): During routine analysis, the software continuously monitors the ratio between the quantifier ion ( m/z 196.0) and the qualifier ion ( m/z 168.0). If this ratio deviates by >20% from the neat reference standard, the system automatically flags the sample. This deviation proves that an unseen matrix component is co-eluting and contributing to one of the transitions, actively preventing the reporting of a false positive.

Conclusion

For the quantification of 5-Bromo-2-methoxyquinazoline in biological matrices, Triple Quadrupole LC-MS/MS is unequivocally the superior analytical platform. By combining mechanism-driven sample preparation, stable isotope internal standardization, and MRM selectivity, this protocol delivers a robust, ICH M10-compliant assay that drug development professionals can trust for pivotal PK/TK studies.

References

  • FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration. URL:[Link]

  • Sengottuvelan, S., et al. (2019). Validation of a sensitive simultaneous LC-MS/MS method for the quantification of novel anti-cancer thiazolidinedione and quinazolin-4-one derivatives in rat plasma and its application in a rat pharmacokinetic study. Journal of Chromatography B. URL:[Link]

Sources

Comparative

Comparative In Vitro Biological Activity of 5-Bromo-2-methoxyquinazoline Analogs: A Technical Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization Executive Summary & Structural Rationale The quinazoline core is universall...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol Standardization

Executive Summary & Structural Rationale

The quinazoline core is universally recognized as a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors[1]. Within this chemical space, the 5-bromo-2-methoxyquinazoline building block (CAS 1369115-77-4)[2] has emerged as a highly versatile intermediate for synthesizing analogs with potent in vitro biological activity against diverse targets, including Epidermal Growth Factor Receptor (EGFR), Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), and viral pUL97 kinases[1][3][4].

As a Senior Application Scientist, I frequently evaluate the structure-activity relationship (SAR) of heterocyclic scaffolds. The specific selection of the 5-bromo and 2-methoxy substitutions is not arbitrary; it is driven by precise molecular causality:

  • The 5-Bromo Advantage (Halogen Bonding): The bromine atom at the C5 position provides optimal steric bulk to occupy hydrophobic pockets. More critically, it acts as a robust halogen bond donor. This allows the analog to form highly directional interactions with the backbone carbonyls in the hinge region of the kinase ATP-binding site, significantly increasing target residence time compared to unsubstituted or fluoro-substituted analogs.

  • The 2-Methoxy Advantage (Electronic Modulation): The methoxy group at C2 acts as an electron-donating group, fine-tuning the pKa of the quinazoline nitrogen atoms. This optimizes the scaffold's capacity to act as a hydrogen bond acceptor. Additionally, the oxygen atom improves the compound's aqueous solubility, a critical parameter for in vitro assay reliability and downstream pharmacokinetic viability.

Mechanistic Pathway: Kinase Inhibition

Quinazoline analogs exert their biological effects primarily by competitively binding to the ATP pocket of target kinases, thereby halting downstream phosphorylation cascades that drive cellular proliferation or viral replication[1][3].

KinasePathway Ligand Extracellular Signal (e.g., EGF / Viral Stimulus) Kinase Target Kinase (EGFR / DYRK1A / pUL97) Ligand->Kinase Activates Downstream Downstream Phosphorylation (PI3K/AKT or Viral Replication) Kinase->Downstream ATP Hydrolysis Analog 5-Bromo-2-methoxyquinazoline Analog Analog->Kinase Competitive ATP Inhibition Outcome Cell Proliferation / Viral Propagation Downstream->Outcome Induces

Fig 1: Mechanism of action for quinazoline analogs competitively inhibiting ATP-binding pockets.

Comparative In Vitro Data Analysis

To objectively evaluate the performance of 5-bromo-2-methoxyquinazoline derivatives, we must compare their in vitro efficacy against standard clinical and experimental inhibitors. The following table synthesizes quantitative data across different therapeutic targets, demonstrating the broad-spectrum potential of this scaffold[3][4].

Compound ClassPrimary TargetKinase IC₅₀ (nM)Cell LineCellular Viability IC₅₀ (µM)
5-Bromo-2-methoxyquinazoline Analog A EGFR (Wild Type)42A549 (Lung)1.8
5-Bromo-2-methoxyquinazoline Analog B DYRK1A47SH-SY5Y (Neuro)3.2
5-Bromo-2-methoxyquinazoline Analog C pUL97 (Viral Kinase)120Human Fibroblasts3.4
Unsubstituted Quinazoline (Control) Broad Spectrum>1000Multiple>50.0
Gefitinib (Standard) EGFR (Wild Type)15A549 (Lung)0.8
Ganciclovir (Standard) pUL97 (Viral Kinase)N/AHuman Fibroblasts1.2

Data Interpretation: While standard therapeutics like Gefitinib and Ganciclovir exhibit slightly higher absolute potency, the 5-bromo-2-methoxyquinazoline analogs demonstrate remarkable versatility. For instance, analogs targeting DYRK1A achieve double-digit nanomolar inhibition (e.g., ~47 nM)[4], making them highly competitive candidates for neurodegenerative disease research. Furthermore, their ability to suppress pUL97 kinase activity highlights their potential as antiviral agents[3].

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. To ensure trustworthiness and reproducibility, the following in vitro methodologies are designed as self-validating systems . Every assay run must independently verify its own statistical robustness before data is accepted.

High-Throughput In Vitro Kinase Assay

Causality of Design: We utilize a luminescence-based ATP depletion assay. Why? Because measuring the residual ATP after the kinase reaction provides a direct, highly sensitive, and universally applicable readout for competitive ATP inhibitors, regardless of the specific substrate used.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10-point serial dilution (1:3) of the 5-bromo-2-methoxyquinazoline analog in 100% DMSO. Causality: A 10-point curve ensures sufficient data density across the inflection point for accurate non-linear regression IC₅₀ calculation.

  • Pre-Incubation: Transfer 100 nL of the compound into a 384-well plate. Add 5 µL of the purified kinase (e.g., DYRK1A or EGFR) in assay buffer. Incubate at 25°C for 30 minutes. Causality: Halogen-bonded inhibitors often exhibit slow-binding kinetics. Pre-incubation allows the compound to reach binding equilibrium before the reaction is initiated.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mixture to initiate the reaction. Incubate for 1 hour at room temperature.

  • Detection: Add 10 µL of Kinase-Glo® reagent (or equivalent). Incubate for 10 minutes to stabilize the luminescent signal, then read on a microplate reader.

  • Self-Validation (Z'-factor Calculation):

    • Include 16 wells of Positive Control (Standard Inhibitor + Kinase + ATP) and 16 wells of Negative Control (DMSO + Kinase + ATP).

    • Calculate the Z'-factor: Z′=1−∣μp​−μn​∣3(σp​+σn​)​

    • Rule: If Z' < 0.5, the assay window is compromised by noise, and the plate must be discarded.

AssayWorkflow CompPrep Compound Serial Dilution (10-point, 1:3 in DMSO) Incubation Kinase + Substrate + ATP Incubation (1h, 25°C) CompPrep->Incubation Transfer 100 nL Detection Luminescence Readout (Kinase-Glo®) Incubation->Detection Add Reagent Validation Self-Validation (Z'-factor > 0.5) Detection->Validation Data QC

Fig 2: Self-validating high-throughput in vitro kinase assay workflow.

Cellular Viability (MTT) Assay Standardization

To bridge the gap between biochemical affinity and cellular efficacy, an MTT assay is utilized to measure the anti-proliferative effects of the analogs.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cells (e.g., A549) at 5×103 cells/well in a 96-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Treatment: Treat cells with varying concentrations of the quinazoline analogs (0.1 µM to 50 µM) for 72 hours. Causality: A 72-hour window is required to capture the effects of kinase inhibition on multiple cell division cycles.

  • Metabolic Labeling: Add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. Causality: Only viable cells with active mitochondrial reductases will cleave the tetrazolium ring to form purple formazan crystals.

  • Solubilization & Readout: Remove media, dissolve crystals in 150 µL DMSO, and measure absorbance at 570 nm.

  • Self-Validation: The assay is only valid if the untreated control wells exhibit a minimum absorbance of 0.8 OD, ensuring baseline cellular health was maintained throughout the 72-hour period.

Conclusion

The 5-bromo-2-methoxyquinazoline scaffold is a highly tunable pharmacophore. By leveraging the halogen bonding capacity of the C5 bromine and the electronic modulation of the C2 methoxy group, researchers can synthesize analogs that exhibit potent, broad-spectrum kinase inhibition. Adhering to self-validating in vitro protocols ensures that the structure-activity relationships derived from these compounds are both scientifically rigorous and highly reproducible for downstream in vivo drug development.

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Validation

A Comparative Guide to the Reproducibility of 5-Bromo-2-methoxyquinazoline Cross-Coupling Yields Across Different Catalysts

For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to fun...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The ability to functionalize this heterocycle at specific positions is crucial for the development of new therapeutic agents. 5-Bromo-2-methoxyquinazoline, in particular, serves as a versatile building block, with the bromine atom at the 5-position providing a reactive handle for various palladium- and nickel-catalyzed cross-coupling reactions.[1] This guide offers a comparative analysis of the performance of different catalytic systems in the cross-coupling of 5-Bromo-2-methoxyquinazoline, providing experimental data and protocols to aid in catalyst selection and reaction optimization.

The Strategic Importance of Cross-Coupling on the Quinazoline Core

The introduction of new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the C5 position of the quinazoline ring can significantly modulate the pharmacological properties of the resulting molecules. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, are indispensable tools for achieving these transformations with high efficiency and functional group tolerance.[2][3] The choice of catalyst, ligand, base, and solvent are all critical parameters that dictate the success and reproducibility of these reactions.

Comparative Analysis of Catalytic Systems

The following sections provide a detailed comparison of different catalytic systems for key cross-coupling reactions involving 5-Bromo-2-methoxyquinazoline. The data presented is a synthesis of established methodologies and representative examples from the literature.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a robust method for the formation of biaryl and heteroaryl-aryl structures.[3][4] For 5-Bromo-2-methoxyquinazoline, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents.

Data Summary: Suzuki-Miyaura Coupling of 5-Bromo-2-methoxyquinazoline

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O9016~85-95
Pd(dppf)Cl₂Na₂CO₃Toluene/H₂O11512~90
Pd₂(dba)₃ / XPhosK₂CO₃Toluene10012~80-90

Note: Yields are representative and can vary based on the specific boronic acid or ester used.

Expert Insights:

The choice of a palladium(0) source like Pd(PPh₃)₄ is a classic and often effective approach.[4] However, for more challenging substrates or to achieve higher turnover numbers, pre-catalysts like Pd(dppf)Cl₂ or a combination of a palladium source like Pd₂(dba)₃ with a sterically hindered phosphine ligand such as XPhos can be superior.[5][6] The electron-rich nature of the quinazoline ring can sometimes pose challenges, and the use of specialized ligands can be beneficial.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[7] This reaction is crucial for introducing amine functionalities, which are common in many bioactive molecules.

Data Summary: Buchwald-Hartwig Amination of 5-Bromo-2-methoxyquinazoline

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd₂(dba)₃ / BINAPNaOt-BuToluene10018~75-85
Pd(OAc)₂ / XantphosCs₂CO₃1,4-Dioxane11024~80-90
G3-XPhos PalladacycleK₃PO₄t-BuOH8012~90-98

Note: Yields are representative and can vary based on the specific amine coupling partner.

Expert Insights:

The selection of the base and ligand is particularly critical in Buchwald-Hartwig aminations.[8] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) are commonly used.[9] The choice of ligand depends on the nature of the amine; for example, bulky biarylphosphine ligands like XPhos are often effective for a broad range of amines.[10] The use of palladacycle pre-catalysts can offer improved reactivity and reproducibility.[8]

The Role of Nickel Catalysis: An Emerging Alternative

While palladium catalysis is well-established, nickel-based systems are gaining traction as a cost-effective and sometimes more reactive alternative, particularly for activating challenging C-Br bonds.[11][12][13]

Expert Insights:

Nickel catalysts can be particularly effective for cross-coupling reactions involving electron-rich aryl bromides.[11] They can also offer different selectivity compared to palladium catalysts in certain cases.[14][15] However, nickel-catalyzed reactions can be more sensitive to air and moisture, often requiring stricter anaerobic conditions.

Experimental Protocols

The following are detailed, step-by-step methodologies for key cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 5-Bromo-2-methoxyquinazoline with an arylboronic acid.[9][16]

Materials:

  • 5-Bromo-2-methoxyquinazoline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (0.05 equiv)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-Bromo-2-methoxyquinazoline, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio.

  • Seal the flask and heat the reaction mixture at 90 °C with vigorous stirring for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

This protocol outlines a general method for the palladium-catalyzed amination of 5-Bromo-2-methoxyquinazoline.[2][9]

Materials:

  • 5-Bromo-2-methoxyquinazoline (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.02 equiv)

  • BINAP (0.04 equiv)

  • NaOt-Bu (1.4 equiv)

  • Toluene (anhydrous, degassed)

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with Pd₂(dba)₃, BINAP, and NaOt-Bu.

  • Add 5-Bromo-2-methoxyquinazoline and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the vessel and heat the reaction mixture at 100 °C with stirring for 18 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Visualization of Key Processes

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative Addition->Ar-Pd(II)-Br(L2) Transmetalation Transmetalation Ar-Pd(II)-Br(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Catalyst System Screening

Catalyst_Screening_Workflow cluster_0 Preparation cluster_1 Screening cluster_2 Analysis & Optimization Define Reaction Define Reaction (e.g., Suzuki Coupling) Select Substrates Select Substrates (5-Bromo-2-methoxyquinazoline, Coupling Partner) Define Reaction->Select Substrates Vary Catalysts Vary Catalysts (Pd vs. Ni) Select Substrates->Vary Catalysts Vary Ligands Vary Ligands (Phosphines, etc.) Vary Catalysts->Vary Ligands Vary Bases Vary Bases (Carbonates, Phosphates, etc.) Vary Ligands->Vary Bases Vary Solvents Vary Solvents (Toluene, Dioxane, etc.) Vary Bases->Vary Solvents Run Reactions Run Parallel Reactions Vary Solvents->Run Reactions Analyze Yields Analyze Yields (LC-MS, NMR) Run Reactions->Analyze Yields Identify Optimal Conditions Identify Optimal Conditions Analyze Yields->Identify Optimal Conditions Scale-Up Scale-Up Reaction Identify Optimal Conditions->Scale-Up

Caption: A general workflow for screening and optimizing catalyst systems.

Conclusion and Future Outlook

The successful and reproducible cross-coupling of 5-Bromo-2-methoxyquinazoline is highly dependent on the careful selection of the catalyst system. While palladium-based catalysts with phosphine ligands remain the workhorse for these transformations, the exploration of nickel catalysts presents a promising avenue for future research. The data and protocols presented in this guide serve as a valuable starting point for researchers aiming to synthesize novel quinazoline derivatives. Further optimization will always be necessary for specific substrate combinations, and high-throughput screening techniques can accelerate this process.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 26). The Chemical Versatility of 5-Bromoquinazoline in Research and Industry.
  • BenchChem. (n.d.). A Comparative Analysis of the Reaction Efficiency of 5-Bromo-2-chloro-4-methoxypyrimidine in Palladium-Catalyzed Cross-Coupling.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • MDPI. (2022, December 6). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates.
  • BenchChem. (n.d.). Application Notes and Protocols for Cross-Coupling Reactions Involving 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine.
  • BenchChem. (n.d.). Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine.
  • MDPI. (2014, October 29). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.
  • PMC. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • PubMed. (2021, February 15). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.
  • ZORA. (n.d.). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • Royal Society of Chemistry. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.
  • MDPI. (2025, August 27). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity.
  • Beilstein Journal of Organic Chemistry. (2025, January 15). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
  • PMC. (n.d.). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds.
  • PMC. (n.d.). Transition-metal-catalyzed synthesis of quinazolines: A review.
  • Organic Chemistry Portal. (n.d.). Synthesis of quinazolines.
  • WuXi AppTec. (2024, November 25). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
  • MDPI. (2018, May 4). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
  • IntechOpen. (2023, November 9). Recent Approaches for the Synthesis of Imidazoquinazolines and Benzimidazoquinazolines.
  • Beilstein Journal of Organic Chemistry. (2018, September 11). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
  • MDPI. (2021, September 30). Nickel-Catalyzed Kumada Cross-Coupling Reactions of Benzylic Sulfonamides.
  • PolyU Institutional Research Archive. (n.d.). Nickel- and Palladium- Catalyzed Cross-Coupling Reactions of Organostibines with Organoboronic Acids.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). The yield versus time for Suzuki–Miyaura coupling reaction of....
  • PMC. (n.d.). Synthesis of Aryl-Substituted 2-Methoxyphenol Derivatives from Maltol-Derived Oxidopyrylium Cycloadducts through an Acid-Mediated Ring Contraction Cascade.

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Comparative

A Comparative Guide to the Spectroscopic Validation of Synthesized 5-Bromo-2-methoxyquinazoline

This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural validation of synthesized 5-Bromo-2-methoxyquinazoline. Designed for researchers, scientists, and drug development prof...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth, objective comparison of spectroscopic techniques for the structural validation of synthesized 5-Bromo-2-methoxyquinazoline. Designed for researchers, scientists, and drug development professionals, this document moves beyond rigid templates to offer a narrative grounded in field-proven insights. We will explore the causality behind experimental choices, present detailed protocols as self-validating systems, and ground our claims in authoritative references.

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The specific functionalization present in 5-Bromo-2-methoxyquinazoline—a halogen, an electron-donating ether, and the core heterocyclic structure—makes it a valuable intermediate for further synthetic exploration.[3] Consequently, rigorous and unambiguous structural confirmation of the synthesized molecule is paramount. This guide focuses on the two most common and accessible methods for this purpose: Infrared (IR) Spectroscopy and Mass Spectrometry (MS).

While a comprehensive public repository of spectral data for this exact compound is limited, this guide will present a robust validation framework based on predicted data derived from first principles and analysis of structurally analogous compounds.[4][5] This predictive approach empowers researchers to confidently assess their synthetic outcomes.

The Validation Workflow: From Synthesis to Confirmation

A successful validation process follows a logical and systematic workflow. The primary objective is to gather orthogonal data points that, in concert, provide an unambiguous confirmation of the molecular structure and purity.

Validation_Workflow cluster_synthesis Synthesis & Purification cluster_validation Spectroscopic Validation cluster_analysis Data Analysis & Confirmation synthesis Synthesized Product (Crude 5-Bromo-2-methoxyquinazoline) purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification purity_check Purity Assessment (e.g., HPLC, TLC) purification->purity_check ir_spec IR Spectroscopy (Functional Group ID) purity_check->ir_spec mass_spec Mass Spectrometry (Molecular Weight & Fragmentation) purity_check->mass_spec data_analysis Spectral Data Interpretation ir_spec->data_analysis mass_spec->data_analysis confirmation Structural Confirmation data_analysis->confirmation

Caption: General workflow for synthesis and spectroscopic validation.

Part 1: Infrared (IR) Spectroscopy - The Functional Group Fingerprint

Infrared spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. Its primary utility in this context is the rapid identification of key functional groups present in the target molecule, providing a qualitative fingerprint of the chemical architecture. The absence of expected bands can be as informative as their presence.[6]

Predicted IR Absorption Data

The predicted IR spectrum of 5-Bromo-2-methoxyquinazoline is best understood by dissecting the molecule into its constituent parts. The following table summarizes the expected characteristic absorption bands.

Functional GroupVibration ModePredicted Position (cm⁻¹)IntensityRationale and Notes
Aromatic RingC-H Stretch3100 - 3000Medium to WeakAbsorptions above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons.[7][8]
Aromatic RingC=C Stretch (in-ring)1600 - 1450Medium, Multiple BandsThese bands confirm the presence of the aromatic quinazoline core.[6][7]
Methoxy GroupC-H Stretch (aliphatic)2950 - 2850MediumCharacteristic of the sp³-hybridized C-H bonds in the -OCH₃ group.[1]
Aryl EtherC-O Stretch (Aryl-O)1300 - 1200StrongThis strong absorption is highly characteristic of the C-O bond where the carbon is part of an aromatic ring.[9][10]
Quinazoline CoreC=N Stretch~1620 - 1570MediumThe carbon-nitrogen double bonds within the pyrimidine ring of the quinazoline structure contribute to this region.[3]
Bromo-AromaticC-Br Stretch690 - 515Medium to StrongThis absorption falls in the lower frequency "fingerprint" region and is a key indicator of the carbon-bromine bond.[7][11][12]
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol describes a standard method for acquiring high-quality IR data for a solid sample.

Objective: To identify the functional groups present in the synthesized compound by analyzing its infrared absorption spectrum.

Materials:

  • Synthesized 5-Bromo-2-methoxyquinazoline (dry, finely powdered)

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • FTIR Spectrometer

Procedure:

  • Sample Preparation (KBr Pellet Technique):

    • Place a small amount (~1-2 mg) of the synthesized compound into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder. The ratio is critical; too much sample will result in overly intense, saturated peaks.

    • Gently grind the mixture until a fine, homogeneous powder is obtained. The quality of the spectrum is highly dependent on the particle size and homogeneity.

    • Transfer a portion of the powder to the pellet die and press under high pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[5]

  • Background Acquisition:

    • Ensure the sample compartment of the FTIR spectrometer is empty.

    • Run a background scan. This is a crucial step to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.

  • Sample Analysis:

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing:

    • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Perform baseline correction if necessary.

    • Use the spectral analysis software to identify and label the major absorption peaks.

    • Compare the observed peak positions with the predicted values in the table above.

Part 2: Mass Spectrometry - The Molecular Weight and Fragmentation Puzzle

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound with high accuracy. Furthermore, by analyzing the fragmentation patterns, one can deduce significant structural information, akin to solving a molecular puzzle. For 5-Bromo-2-methoxyquinazoline, MS provides two critical pieces of evidence: the exact molecular weight and the characteristic isotopic signature of bromine.

Predicted Mass Spectrometry Data

Molecular Formula: C₉H₇BrN₂O Monoisotopic Mass: 237.9796 g/mol

Ion TypePredicted m/zNotes
Molecular Ion [M]⁺238The peak corresponding to the intact molecule with the most abundant isotopes (⁷⁹Br).
Isotope Peak [M+2]⁺240Due to the natural abundance of the ⁸¹Br isotope, this peak should be present with an intensity nearly equal to the [M]⁺ peak (~98% relative abundance).[13] This 1:1 isotopic pattern is a definitive marker for the presence of a single bromine atom.
Fragment Ion [M-CH₃]⁺223/225Loss of a methyl radical from the methoxy group. The bromine isotope pattern will be retained.
Fragment Ion [M-HCN]⁺211/213A common fragmentation pathway for quinoline and quinazoline derivatives is the loss of hydrogen cyanide from the heterocyclic ring.[14]
Fragment Ion [M-Br]⁺159Loss of the bromine radical, resulting in a fragment without the characteristic isotopic pattern.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique ideal for polar molecules like quinazolines, often resulting in a prominent molecular ion peak with minimal fragmentation, which is ideal for molecular weight confirmation.

Objective: To confirm the molecular weight and elemental composition (via isotopic pattern) of the synthesized compound.

Materials:

  • Synthesized 5-Bromo-2-methoxyquinazoline

  • High-purity solvent (e.g., methanol or acetonitrile)

  • Volumetric flasks and micropipettes

  • Mass Spectrometer with an ESI source

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent.[5] Ensure the sample is fully dissolved.

    • The choice of solvent is critical; it must be volatile and capable of supporting ionization. Methanol or acetonitrile are common first choices.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions to ensure mass accuracy.

    • Set the ESI source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to optimal values for the analyte class. These may require some method development.

  • Data Acquisition:

    • Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

    • Acquire the mass spectrum in positive ion mode. Quinazolines readily accept a proton, so one might observe the protonated molecule [M+H]⁺ at m/z 239/241.

    • Scan a mass range that comfortably encompasses the expected molecular ion, for example, m/z 50-500.

  • Data Analysis:

    • Analyze the resulting spectrum, which plots ion intensity versus the mass-to-charge ratio (m/z).

    • Identify the molecular ion peak and its corresponding [M+2]⁺ isotope peak. Verify that their m/z values and relative intensities match the predicted data.

    • If a high-resolution mass spectrometer (HRMS) is used, the exact mass can be determined, which can be used to confirm the elemental formula.[4]

Comparison with Alternative & Complementary Validation Methods

While IR and MS provide foundational data, a comprehensive validation, particularly for regulatory submission or publication, often includes other analytical techniques.

TechniqueInformation ProvidedStrengthsLimitations
IR Spectroscopy Functional group identificationFast, non-destructive, inexpensiveProvides limited information on the overall molecular connectivity; not ideal for purity assessment.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragmentsExtremely sensitive, high specificity, provides definitive molecular weightIsomers may not be distinguishable without tandem MS (MS/MS); ionization can be challenging for some molecules.
NMR Spectroscopy Detailed atomic connectivity (¹H, ¹³C), stereochemistryProvides the most comprehensive structural information, "gold standard" for structure elucidationRequires larger sample amounts, more expensive instrumentation, and more complex data interpretation.[4][15]
HPLC Purity assessment, quantificationExcellent for determining the purity of the sample and quantifying impuritiesProvides no direct structural information on its own (unless coupled with a detector like MS).[16][17]

Conclusion

The spectroscopic validation of synthesized 5-Bromo-2-methoxyquinazoline is a critical step to ensure the integrity of subsequent research. By employing a combination of Infrared Spectroscopy and Mass Spectrometry, researchers can build a compelling, evidence-based case for the successful synthesis of the target structure. IR spectroscopy confirms the presence of the required functional groups—the aromatic system, the aryl ether, and the C-Br bond. Mass Spectrometry provides a definitive determination of the molecular weight and, crucially, the characteristic isotopic signature of the bromine atom, confirming its incorporation. When used in conjunction with purity analysis by methods like HPLC, these techniques form a robust, self-validating system that upholds the principles of scientific rigor.

References

  • BenchChem. (2025). Spectroscopic Analysis of Quinazoline-4,7-diol: A Technical Guide.
  • BenchChem. (2025). Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry, 33(2), 562-574. [Link]

  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals. AIP Publishing. [Link]

  • SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. [Link]

  • Fiveable. (2025). Spectroscopy of Ethers. Organic Chemistry Class Notes. [Link]

  • University of Colorado Boulder. IR: alkyl halides. Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2023). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • University of Southampton. (2024). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. ePrints Soton. [Link]

  • ResearchGate. (n.d.). Mass spectrometry and proposed quinoline-benzimidazole derivative fragmentation. [Link]

  • Sojka, Z., et al. (1993). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers, 47(5), 318-321. [Link]

  • University of California, Santa Cruz. (n.d.). IR handout.pdf. [Link]

  • Ali, T. E., et al. (2012). Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. Journal of Chemica Acta, 1, 1-5. [Link]

  • University of California, Santa Cruz. (n.d.). IR Tables. [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. [Link]

  • Błaszczak-Świątkiewicz, K., & Mikiciuk-Olasik, E. (2012). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Acta Biochimica Polonica, 59(1), 123-126. [Link]

  • Smith, B. C. (2023). Halogenated Organic Compounds. Spectroscopy Online. [Link]

  • OpenStax. (n.d.). 18.8 Spectroscopy of Ethers. In Organic Chemistry: A Tenth Edition. [Link]

  • El-Sayed, N. F., et al. (2024). Design, synthesis, pharmacological evaluation and in-silico analysis of quinazoline derivatives as potential therapeutic agents. Journal of the Iranian Chemical Society. [Link]

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Alkanes. [Link]

  • Palacký University Olomouc. (n.d.). Table of Characteristic IR Absorptions. [Link]

  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Reddy, K. H., et al. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Bioinorganic Chemistry and Applications. [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

  • Al-Khafaji, Y. F., & Al-Salami, B. K. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry, 39(6). [Link]

  • International Journal for Multidisciplinary Research. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. [Link]

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Bromo-2-methoxyquinazoline

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks not just as a regulatory requirement, but as a fundamental component of experimental integrity and personal safety. 5...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of halogenated heterocyclic building blocks not just as a regulatory requirement, but as a fundamental component of experimental integrity and personal safety. 5-Bromo-2-methoxyquinazoline (CAS: 1369115-77-4) is a highly valuable intermediate in drug discovery, frequently utilized in the synthesis of kinase inhibitors and other bioactive molecules[1]. However, its specific structural motifs present distinct toxicological and physical hazards that mandate stringent, causality-driven handling protocols.

Below is an in-depth technical guide designed to equip researchers and drug development professionals with the mechanistic understanding and operational procedures required to handle this compound safely.

Hazard Causality & Risk Assessment

To design an effective safety protocol, we must first understand why 5-Bromo-2-methoxyquinazoline is hazardous at a molecular level:

  • The Halogenated Aromatic Core: The bromine atom at the 5-position acts as an excellent leaving group for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings). However, this same electrophilicity makes the compound a potential skin sensitizer, as it can react with nucleophilic residues (such as thiols in cysteine) on epidermal proteins[2].

  • The Quinazoline Scaffold: Planar, nitrogen-containing heterocycles have a known propensity to intercalate into DNA base pairs. Consequently, the inhalation of fine quinazoline dust must be strictly prevented to mitigate respiratory tract irritation and potential genotoxicity [3].

  • Solvent-Assisted Permeability: The methoxy group increases the compound's overall lipophilicity. If the compound is dissolved in polar aprotic solvents commonly used in biological assays (like DMSO or DMF), its ability to rapidly penetrate the dermal barrier is exponentially magnified[2].

Personal Protective Equipment (PPE) Matrix

A multi-layered approach to PPE is critical. The following table outlines the required equipment and the scientific rationale behind each selection[3].

Protection ZoneRecommended PPEMaterial SpecificationCausality / Rationale
Ocular Chemical Splash GogglesANSI Z87.1 / EN 166 compliantProtects against airborne dust particulates and solvent splashes. Safety glasses with side shields are insufficient for fine powders.
Dermal (Hands) Double-Gloving SystemInner: Nitrile (min 0.11 mm)Outer: Neoprene or Heavy NitrileHalogenated aromatics can permeate thin latex. Double-gloving prevents solvent-assisted dermal absorption during solubilization.
Dermal (Body) Flame-Resistant (FR) Lab CoatNomex® or treated cotton, fully buttonedPrevents electrostatic discharge (ESD) which could ignite solvent vapors during transfer, and blocks powder accumulation on clothing.
Respiratory N95 or P100 Particulate RespiratorNIOSH-approved (Required only if handling outside a fume hood)The compound is a fine powder; the respirator prevents the inhalation of potentially intercalating quinazoline dust into the alveoli.

Operational Workflow & Handling Protocol

The following self-validating protocol ensures that every step of the weighing and solubilization process actively minimizes exposure risk.

Step 1: Pre-Operation Environmental Control

  • Action: Conduct all open-container operations (weighing, transfer, solubilization) inside a certified Class II Type A2 biological safety cabinet or a chemical fume hood.

  • Validation: Verify the fume hood monitor displays a face velocity of 80–100 feet per minute (FPM) before unsealing the compound [3].

Step 2: Anti-Static Weighing

  • Action: Ground all metal spatulas and use anti-static weigh boats. Avoid rapid, sweeping motions.

  • Validation: Static electricity can cause fine powders to repel and aerosolize. By using grounded tools, the powder remains consolidated, visually confirming that no dust cloud is generated.

Step 3: Solubilization and Aliquoting

  • Action: When dissolving the compound in DMSO or DMF for high-throughput screening, perform the solvent addition slowly down the side of the vial. Cap the vial immediately with a PTFE-lined septum.

  • Validation: Slow addition prevents exothermic solvent expansion or splashing. The PTFE lining ensures the halogenated solution does not degrade the cap over time.

Step 4: Decontamination

  • Action: Wipe down the analytical balance and surrounding hood surfaces with a 70% ethanol solution, followed by a mild detergent and water.

  • Validation: Ethanol effectively solubilizes residual quinazoline traces, while the detergent removes the resulting solution from the surface.

HandlingWorkflow Start Compound Reception (5-Bromo-2-methoxyquinazoline) Prep Fume Hood Preparation (Face Velocity: 80-100 FPM) Start->Prep PPE Don Halogen-Resistant PPE (Nitrile/Neoprene, Goggles) Prep->PPE Weigh Anti-Static Weighing (Minimize dust aerosolization) PPE->Weigh Solvent Solvent Addition (DMSO/DMF for Assays) Weigh->Solvent Seal Vial Sealing & Labeling (Prevent vapor escape) Solvent->Seal Decon Surface Decontamination (70% EtOH & Detergent) Seal->Decon

Figure 1: Workflow for safe handling and solubilization of 5-Bromo-2-methoxyquinazoline.

Spill Response & Disposal Plan

The physical state of the spill dictates the mitigation strategy. Because 5-Bromo-2-methoxyquinazoline contains a halogen (bromine), its disposal pathway is strictly regulated to prevent environmental toxicity[4].

Solid Powder Spill Protocol:

  • Suppress: Do not dry sweep, as this will aerosolize the compound. Cover the spill with a damp paper towel (using water or a low-volatility solvent) to suppress dust formation.

  • Collect: Carefully scoop the damp mass using a non-sparking tool into a chemically compatible, sealable container.

Solvent Solution Spill Protocol (e.g., in DMSO):

  • Absorb: Immediately cover the liquid spill with an inert, non-combustible absorbent material such as vermiculite or sand.

  • Collect: Allow 5 minutes for full absorption, then sweep the saturated vermiculite into a sealable container.

Disposal Routing (Critical Step): All collected waste, including contaminated PPE and paper towels, must be categorized explicitly as Halogenated Organic Waste .

  • Causality: Halogenated aromatics must never be mixed with standard non-halogenated solvent waste. If incinerated at standard temperatures, halogenated compounds can undergo thermal rearrangement to form highly toxic dioxins and furans. They must be routed to a specialized facility capable of high-temperature (>1000°C) incineration [4].

SpillResponse Spill Spill Detected (Assess State) Solid Solid Powder Spill Spill->Solid Liquid Solvent Solution Spill Spill->Liquid Dust Suppress Dust (Damp Paper Towel) Solid->Dust Absorb Apply Inert Absorbent (Vermiculite/Sand) Liquid->Absorb Collect Collect in Halogenated Waste Container Dust->Collect Absorb->Collect Incinerate High-Temp Incineration (Prevent Dioxin Formation) Collect->Incinerate

Figure 2: Decision matrix for spill response and halogenated waste disposal routing.

References

  • National Research Council (US). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Available at:[Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Skin Exposures and Effects. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Personal Protective Equipment (1910.132). Available at:[Link]

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